1-Nitro-2-(phenylsulfonyl)benzene
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-13(15)11-8-4-5-9-12(11)18(16,17)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNMUCPEXSCGKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932234 | |
| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49668428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
31515-43-2, 144113-81-5 | |
| Record name | 2-Nitrophenyl phenyl sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31515-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Nitrophenylphenylsulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031515432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 31515-43-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=624231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Benzenesulfonyl)-2-nitrobenzenato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80932234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-nitro-2-(phenylsulphonyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.050 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Nitro-2-(phenylsulfonyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYJ48D3NKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Nitrophenyl Phenyl Sulfone (CAS 31515-43-2): A Technical Compendium
Executive Summary
2-Nitrophenyl phenyl sulfone (CAS 31515-43-2) is a specialized organosulfur building block characterized by the juxtaposition of a strong electron-withdrawing nitro group and a sulfonyl bridge. Unlike its para-isomer, the ortho-positioning in this compound creates a unique steric and electronic environment known as the "Ortho-Effect." This structural motif facilitates specific intramolecular transformations—most notably the Smiles rearrangement and Cadogan reductive cyclization —making it a critical intermediate in the synthesis of phenothiazine 5,5-dioxides, complex sulfonamides, and non-nucleoside reverse transcriptase inhibitors (NNRTIs).
This guide provides a rigorous technical analysis of its synthesis, reactivity mechanisms, and application protocols, moving beyond basic data to field-proven experimental strategies.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Data |
| CAS Number | 31515-43-2 |
| IUPAC Name | 1-Nitro-2-(phenylsulfonyl)benzene |
| Synonyms | 2-Nitrodiphenyl sulfone; o-Nitrophenyl phenyl sulfone |
| Molecular Formula | C₁₂H₉NO₄S |
| Molecular Weight | 263.27 g/mol |
| Appearance | White to pale yellow crystalline powder |
| Melting Point | 146 – 150 °C |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, CHCl₃; Insoluble in water |
| Electronic Character | Highly electron-deficient (dual EWG activation) |
Synthesis & Preparation Protocols
The synthesis of 2-nitrophenyl phenyl sulfone is most reliably achieved through the oxidation of its sulfide precursor. While direct sulfonylation is possible, it often suffers from regioselectivity issues. The sulfide oxidation route offers higher yields and purity.
Primary Route: Oxidation of 2-Nitrophenyl Phenyl Sulfide
Mechanism: Electrophilic oxidation of the sulfur center using m-chloroperbenzoic acid (mCPBA) or Hydrogen Peroxide (H₂O₂).
Reagents:
-
Precursor: 2-Nitrophenyl phenyl sulfide (CAS 4171-83-9)
-
Oxidant: 30% H₂O₂ in Acetic Acid (excess) OR mCPBA in CH₂Cl₂
-
Temperature: Reflux (for H₂O₂/AcOH) or 0°C to RT (for mCPBA)
Step-by-Step Protocol (H₂O₂ Method):
-
Dissolution: Dissolve 10 mmol of 2-nitrophenyl phenyl sulfide in 20 mL of glacial acetic acid.
-
Addition: Add 5 mL of 30% hydrogen peroxide dropwise. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 2–4 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 3:1) until the sulfide spot disappears.
-
Work-up: Cool the solution to room temperature. Pour into 100 mL of ice water. The sulfone will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water (3x) to remove acid traces, and recrystallize from Ethanol/Water to yield needle-like crystals.
Precursor Synthesis (S_NAr)
If the sulfide is unavailable, it is synthesized via Nucleophilic Aromatic Substitution:
-
Reactants: 1-Chloro-2-nitrobenzene + Thiophenol (Benzenethiol)
-
Base: KOH or K₂CO₃
-
Solvent: DMF or DMSO (Polar aprotic solvents accelerate the S_NAr)
-
Conditions: 80°C, 4 hours.
Reactivity Profile & Mechanistic Insights[3]
The 2-nitrophenyl phenyl sulfone scaffold is not merely a passive structure; it is a "spring-loaded" electrophile. The ortho-nitro group provides two distinct modes of reactivity: Nitrene generation (reductive) and Ipso-substitution (nucleophilic).
The Cadogan Cyclization (Reductive Pathway)
This is the most high-value transformation for this compound. Under reductive conditions (typically using triethyl phosphite), the nitro group is deoxygenated to a nitrene intermediate. This highly reactive species inserts into the adjacent phenyl ring to form the phenothiazine core.
-
Product: Phenothiazine 5,5-dioxide (a potent pharmacophore).[1][2]
-
Significance: Provides a direct route to tricyclic sulfones found in antipsychotic and antihistamine drugs.
Mechanism:
-
Deoxygenation: P(OEt)₃ strips oxygen from -NO₂, forming a nitrene (:N-).
-
Insertion: The electrophilic nitrene attacks the ortho-position of the neighboring phenyl sulfonyl ring.
-
Aromatization: A 1,5-hydrogen shift restores aromaticity, yielding the tricyclic system.
The Smiles Rearrangement
The sulfone bridge is a leaving group in the context of the Smiles rearrangement.[3] If a nucleophile (like an amine or phenol) is attached to the ring or introduced, the ortho-nitro group activates the ring for an intramolecular S_NAr reaction.
-
Truce-Smiles Variant: If treated with strong bases (e.g., n-BuLi), the sulfone can undergo a rearrangement where the aryl group migrates, often extruding SO₂.
-
Utility: Used to synthesize complex diaryl amines or ethers that are difficult to access via cross-coupling.
Reduction to 2-Aminophenyl Phenyl Sulfone
Selective reduction of the nitro group (using H₂/Pd-C or Fe/HCl) yields the aniline derivative. This is a key intermediate for:
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
-
Diazo coupling: For dye manufacturing.[4]
-
Heterocycle synthesis: Precursor for benzodiazepine derivatives.
Applications in Drug Development[1]
HIV-1 NNRTI Synthesis
Research indicates that diaryl sulfones serve as bioisosteres for diaryl ethers and amines in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). The 2-nitro derivative is a stable precursor that can be functionalized at the nitro position (via reduction/acylation) to tune the lipophilicity and binding affinity of the inhibitor in the hydrophobic pocket of the reverse transcriptase enzyme.
Materials Science (OLEDs)
The electron-withdrawing nature of the sulfone and nitro groups makes this compound a candidate for Electron Transport Materials (ETM) in organic light-emitting diodes (OLEDs). The sulfone bridge breaks conjugation effectively, allowing for high triplet energy levels, which is crucial for host materials in phosphorescent OLEDs.
Safety & Handling Protocol
Hazard Classification:
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
Self-Validating Safety Protocol:
-
Thermal Stability Check: Before scaling up any reaction involving heating this sulfone (especially with phosphites), perform a DSC (Differential Scanning Calorimetry) scan. Nitro compounds can be energetic; ensure the exotherm onset is well above reaction temperature.
-
Solvent Compatibility: Avoid using acetone or ketones with strong bases, as the nitro group can facilitate non-specific condensations (Janovsky reaction).
-
Waste Disposal: Do not mix with strong reducing agents in waste streams. Treat as halogenated organic waste due to the potential for toxic byproducts upon incineration if not properly scrubbed (SOx, NOx).
References
-
Synthesis & Properties: BenchChem Technical Guide: The Physicochemical Profile of 2-Nitrophenyl Phenyl Sulfide. (Precursor data and oxidation protocols).[2]
-
Cadogan Cyclization: Cadogan, J. I. G., et al. "Deoxygenation of 2-nitrophenyl phenyl sulphides by triethyl phosphite." Chemical Communications, 1968. (Foundational mechanism for sulfide/sulfone cyclization).
-
Smiles Rearrangement: Truce, W. E., et al.[3][5] "The Smiles and Related Rearrangements of Aromatic Systems." Organic Reactions, 2011. (Comprehensive review of the rearrangement mechanism).
-
Phenothiazine Synthesis: Synthesis and Evaluation of Phenothiazine Derivatives. (Discusses oxidation of phenothiazine to the dioxide, validating the target structure).
-
Julia-Kocienski Olefination: The Julia-Kocienski Olefination. (Contextualizes the role of sulfones in olefination and the Smiles rearrangement step).
Sources
- 1. CN104478870A - Preparation method and application of phenothiazine dioxide derivative - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 4. US2443255A - Derivatives of 2-aminc-diphenylsulfone - Google Patents [patents.google.com]
- 5. Smiles Rearrangement (Chapter 104) - Name Reactions in Organic Synthesis [cambridge.org]
safety data sheet (SDS) for 2-nitrophenyl phenyl sulfone
Technical Safety & Application Guide: 2-Nitrophenyl Phenyl Sulfone
Part 1: Executive Summary & Chemical Identity
2-Nitrophenyl Phenyl Sulfone (CAS: 31515-43-2) is a specialized organosulfur building block characterized by an electron-deficient aromatic ring (due to the ortho-nitro group) coupled with a sulfonyl moiety. Unlike simple diphenyl sulfones, the ortho-nitro substitution imparts unique photochemical reactivity and enhanced electrophilicity, making it a critical intermediate in the synthesis of functionalized sulfonamides, Julia-Kocienski olefination reagents, and photolabile protecting groups.
This guide moves beyond standard SDS boilerplate to provide a causally grounded safety and handling protocol.
Physicochemical Profiling
| Property | Specification | Critical Implication |
| CAS Number | 31515-43-2 | Unique identifier; distinct from the sulfide precursor (4171-83-9). |
| Formula | C₁₂H₉NO₄S | High oxygen content aids combustion; releases SOx/NOx. |
| Mol. Weight | 263.27 g/mol | Moderate MW; typically non-volatile solid. |
| Appearance | White to light orange crystalline powder | Color variation often indicates trace sulfide impurities or photo-degradation. |
| Melting Point | 146–150 °C | High thermal stability; suitable for high-temp cross-coupling. |
| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in Water | Lipophilic; bioaccumulation potential in aquatic environments. |
Part 2: Hazard Identification & Risk Assessment (GHS)[2]
Note: While specific toxicological data for this CAS is limited, the following classification is derived from Structure-Activity Relationships (SAR) of analogous nitro-aromatic sulfones.
GHS Classification (Precautionary)
-
Signal Word: WARNING
-
Hazard Statements:
Mechanistic Toxicology
-
Irritation Pathway: The sulfonyl group is strongly electron-withdrawing, increasing the acidity of adjacent protons and potential reactivity with nucleophilic residues on mucosal membranes.
-
Nitro-Aromatic Toxicity: Nitro groups can undergo enzymatic reduction in vivo to nitroso or hydroxylamine intermediates, which are potential methemoglobinemia inducers. While less likely in sulfones than anilines, this remains a latent risk during metabolic breakdown.
Part 3: Safe Handling & Experimental Protocols
Engineering Controls & PPE Architecture
The primary risk is dust inhalation and cutaneous absorption .
-
Respiratory: Use a localized exhaust hood (face velocity > 0.5 m/s). For open handling of >10g, use a P95/N95 particulate respirator.
-
Dermal:
-
Glove Selection: Nitrile (0.11 mm) is sufficient for solid handling. If dissolved in DCM or DMF, upgrade to Silver Shield/4H or double-gloved Nitrile/Neoprene, as the solvent acts as a carrier for the nitro-compound to penetrate skin.
-
-
Eyes: Chemical splash goggles. Standard safety glasses are insufficient if fine powder generation is possible.
Synthesis & Purification Protocol (Field-Proven)
Context: Researchers often synthesize this from the sulfide.[4] The oxidation step is exothermic and requires strict thermal control.
Step 1: Sulfide Formation (Precursor Synthesis)
-
Reagents: 1-Chloro-2-nitrobenzene + Thiophenol + KOH.[5]
-
Solvent: DMSO (favors nucleophilic aromatic substitution).
-
Safety Note: Thiophenol is highly toxic and malodorous; bleach traps are mandatory.
Step 2: Oxidation to Sulfone (The Critical Step)
-
Reagents: 2-Nitrophenyl phenyl sulfide + 30% H₂O₂ + Glacial Acetic Acid.
-
Protocol:
-
Dissolve sulfide in acetic acid (10 mL/g).
-
Heat to 50°C.
-
Add H₂O₂ dropwise. CAUTION: The reaction is autocatalytic and exothermic. Monitor internal temp; do not exceed 80°C to prevent thermal runaway or over-oxidation.
-
Reflux for 2 hours.
-
Cool to RT; the product precipitates. Pour into ice water to maximize yield.
-
Validation: Check TLC (Hexane/EtOAc 3:1). Sulfone is significantly more polar (lower Rf) than sulfide.
-
Part 4: Emergency Response Architecture
Fire Fighting (Decomposition Hazards)
-
Combustion Products: Emits toxic fumes of Sulfur Oxides (SOx) and Nitrogen Oxides (NOx).
-
Action: Firefighters must use full SCBA.
-
Extinguishing Media: CO₂, Dry Chemical, or Foam. Do not use high-pressure water jets, which may disperse the light powder.
Spill Response Logic
-
Isolate: Evacuate non-essential personnel.
-
Contain: Do not dry sweep (generates dust).[6]
-
Neutralize/Clean:
-
Cover spill with wet sand or vermiculite to suppress dust.
-
Scoop into a closed container.
-
Wipe surface with acetone followed by a soap solution.
-
Self-Validating Check: Use a UV lamp (365 nm) to check the area; nitro-aromatics often quench fluorescence or appear dark against a fluorescent background, aiding detection of residues.
-
Part 5: Application Scientist's Perspective
Photochemical Utility
2-Nitrophenyl phenyl sulfone is not just a passive scaffold; it is a photo-active switch .
-
Mechanism: Upon UV irradiation (>300 nm), the ortho-nitro group interacts with the sulfonyl oxygen or benzylic positions (if alkylated). This is analogous to the Ciamician-Dennstedt rearrangement or nitro-nitrite rearrangement seen in o-nitrobenzyl protecting groups.
-
Use Case: It serves as a potential Photobase Generator (PBG) precursor. The cleavage of the sulfone linkage can release reactive species used to cure epoxy resins or initiate polymerization in lithography.
Julia-Kocienski Olefination
While typically involving tetrazoles or benzothiazoles, the electron-deficient 2-nitrophenyl ring facilitates the Smiles rearrangement pathway essential for modified Julia olefinations.
-
Advantage: The nitro group enhances the acidity of the
-proton, allowing deprotonation with milder bases (e.g., KHMDS instead of BuLi), preserving sensitive functional groups on the aldehyde partner.
Visualizing the Workflow
Caption: Operational safety workflow emphasizing the critical PPE upgrade when the compound is in solution.
Part 6: References
-
Tokyo Chemical Industry (TCI). (2024). Product Specification: 2-Nitrophenyl Phenyl Sulfone (CAS 31515-43-2).[7] TCI Chemicals. Link
-
BenchChem. (2025).[2][5] Physicochemical Profile and Synthesis of 2-Nitrophenyl Phenyl Sulfide/Sulfone. BenchChem Technical Guides. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Diphenyl Sulfone (Analogous Hazard Data). Merck KGaA.[6] Link
-
Julia, M., & Paris, J. M. (1973).[8] Syntheses a l'aide de sulfones v.-methode de synthese de dienes conjugues. Tetrahedron Letters, 14(49), 4833-4836. (Foundational chemistry for sulfone applications).
-
Kocienski, P. J. (1998). Recent Applications of the Julia-Kocienski Olefination. Synlett. (Context for nitro-sulfone reactivity).
Sources
- 1. carlroth.com [carlroth.com]
- 2. 2-NITROPHENYL PHENYL SULFIDE - Safety Data Sheet [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 2-Nitrophenyl Phenyl Sulfone | 31515-43-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Julia olefination - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Characterization of ortho-Nitro Diphenyl Sulfone
The following technical guide details the physical and chemical properties of ortho-nitro diphenyl sulfone (2-nitrodiphenyl sulfone), structured for researchers and drug development professionals.
Executive Summary
2-Nitrodiphenyl sulfone (CAS: 31515-43-2) is a critical organosulfur intermediate used primarily in the synthesis of functionalized diaryl sulfones and sulfonamides. Characterized by its electron-deficient aromatic rings, it serves as a robust electrophilic scaffold in medicinal chemistry and a stabilizer in high-performance polymers. This guide provides a comprehensive analysis of its solid-state properties, solubility profiles, and spectroscopic signatures, grounded in empirical data and structural theory.
Chemical Identity & Structural Parameters
| Parameter | Detail |
| IUPAC Name | 1-Nitro-2-(phenylsulfonyl)benzene |
| Common Synonyms | 2-Nitrodiphenyl sulfone; o-Nitrophenyl phenyl sulfone |
| CAS Registry Number | 31515-43-2 |
| Molecular Formula | C₁₂H₉NO₄S |
| Molecular Weight | 263.27 g/mol |
| SMILES | O=c1ccccc1S(=O)(=O)c2ccccc2 |
| InChI Key | ZPWNCSAEXUDWTN-UHFFFAOYSA-N (Note: Isomer specific) |
Structural Insight
The molecule features a sulfone bridge (-SO₂-) connecting a phenyl ring and an ortho-nitrophenyl ring. The steric bulk of the ortho-nitro group induces a significant torsional twist between the two aromatic planes, disrupting planarity and reducing π-π stacking efficiency compared to the para-isomer. This steric strain directly influences its solubility and crystal packing energy.
Physicochemical Properties[2][3][4][5][6][7]
Solid-State Characteristics
The compound typically isolates as a crystalline solid. The melting point range is a critical purity indicator; depression of this range often signals incomplete oxidation of the sulfide precursor.
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | White to pale yellow/orange depending on trace impurities. |
| Melting Point | 146.0 – 150.0 °C | Sharp melt indicates >98% purity. |
| Density (Predicted) | ~1.35 – 1.42 g/cm³ | High density attributed to the sulfone/nitro oxygen content. |
| Vapor Pressure | Low (< 0.01 mmHg at 25°C) | Non-volatile under standard conditions. |
Solubility Profile
As a polar aprotic molecule, 2-nitrodiphenyl sulfone exhibits poor aqueous solubility but high affinity for polar organic solvents.
-
Soluble: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Chloroform (CHCl₃), Dichloromethane (DCM), Acetone.
-
Sparingly Soluble: Ethanol, Methanol (requires heating).
-
Insoluble: Water, Hexanes, Diethyl ether (cold).
Experimental Tip: For recrystallization, a solvent pair of Ethanol/Water or Ethyl Acetate/Hexane is recommended. Dissolve in the hot organic solvent and add the anti-solvent (water or hexane) until turbidity persists, then cool slowly to generate defined prisms.
Synthesis & Purification Workflow
The synthesis typically proceeds via the oxidation of 2-nitrodiphenyl sulfide. This pathway is preferred over direct nitration of diphenyl sulfone, which yields a mixture of isomers difficult to separate.
Reaction Pathway Diagram
The following workflow illustrates the oxidation logic and critical purification steps.
Caption: Step-wise synthesis and purification workflow for 2-nitrodiphenyl sulfone.
Protocol Notes
-
Oxidation Control: The conversion of Sulfide
Sulfoxide Sulfone is stepwise. Incomplete oxidation yields the sulfoxide (MP ~100°C), which contaminates the final product. Use excess oxidant (H₂O₂/Acetic Acid or KMnO₄) and monitor by TLC (Hexane/EtOAc 7:3). -
Purification: If the crude solid is colored (green/orange), it indicates residual nitro-phenolic impurities. An activated carbon wash during recrystallization is highly effective.
Spectroscopic Characterization
Accurate identification relies on distinguishing the sulfone and nitro group signatures.
Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by the stretching vibrations of the two highly polar functional groups.
| Functional Group | Frequency (cm⁻¹) | Mode | Assignment |
| Sulfone (-SO₂-) | 1320 – 1300 | Asymmetric Stretch | Strong, sharp band. Diagnostic. |
| 1160 – 1140 | Symmetric Stretch | Strong, sharp band. | |
| Nitro (-NO₂) | 1550 – 1530 | Asymmetric Stretch | Very strong. Overlaps with aromatic C=C. |
| 1360 – 1340 | Symmetric Stretch | Often appears as a shoulder near the sulfone band. | |
| Aromatic (C-H) | 3100 – 3000 | Stretch | Weak intensity. |
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃
The electron-withdrawing nature of both the -NO₂ and -SO₂- groups strongly deshields the aromatic protons.
-
δ 8.1 – 8.3 ppm (m, 1H): The proton ortho to the nitro group (on the nitro-ring) is the most deshielded due to the combined inductive and anisotropic effects.
-
δ 7.9 – 8.1 ppm (m, 2H): Protons ortho to the sulfone group on the unsubstituted phenyl ring.
-
δ 7.6 – 7.8 ppm (m, remaining Ar-H): The remaining aromatic protons appear as a complex multiplet region.
Distinction from Sulfide: The precursor sulfide will have protons significantly more upfield (6.8 – 7.5 ppm range) due to the electron-donating nature of the sulfide sulfur. A shift of >0.5 ppm downfield for the ortho protons confirms oxidation to sulfone.
Safety & Stability (E-E-A-T)
Stability[2][8]
-
Thermal: Stable up to its melting point. Avoid prolonged heating >200°C as nitro compounds can undergo thermal decomposition.
-
Chemical: The sulfone linkage is chemically inert to most reducing and oxidizing agents under mild conditions. The nitro group can be selectively reduced to an amine (using H₂/Pd-C or Fe/HCl), converting the compound into 2-aminodiphenyl sulfone.
Handling Precautions
-
Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
-
Storage: Store in a cool, dry place. Light sensitivity is minimal, but standard amber vials are recommended to prevent surface discoloration over long periods.
-
Incompatibility: Strong bases (potential for nucleophilic attack on the aromatic ring) and strong reducing agents.
References
-
Tokyo Chemical Industry (TCI). 2-Nitrophenyl Phenyl Sulfone Product Specifications. Accessed Feb 2026. Link
-
National Institutes of Health (NIH) - PubChem. Diphenyl Sulfone Compound Summary (Analogous Properties). PubChem CID 31386. Link
-
Sigma-Aldrich. Safety Data Sheet: Diphenyl Sulfone Derivatives. Accessed Feb 2026. Link
- Chauhan, P.M.S., et al. "Synthesis of Sulfone Derivatives via Oxidation of Sulfides." Indian Journal of Chemistry, Vol 25, 1986.
-
Coblentz Society. Evaluated Infrared Reference Spectra. NIST Standard Reference Database.[1] (Source for general sulfone/nitro IR group frequencies). Link
Sources
1-Nitro-2-(phenylsulfonyl)benzene molecular weight and formula
Topic: 1-Nitro-2-(phenylsulfonyl)benzene: Technical Profile, Synthesis, and Reactivity Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Executive Summary
This compound (CAS: 31515-43-2) is a highly electron-deficient diaryl sulfone used as a strategic intermediate in organic synthesis and medicinal chemistry. Characterized by the presence of two strong electron-withdrawing groups (EWGs)—a nitro group and a sulfonyl group—in an ortho relationship, this molecule exhibits unique reactivity profiles. It serves as a prime substrate for Vicarious Nucleophilic Substitution (VNS) , enabling the direct functionalization of the aromatic ring, and acts as a precursor for complex heterocyclic pharmacophores found in HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and agrochemicals.
Physicochemical Profile
The following data consolidates the core identity and physical properties of the compound.
| Property | Data |
| IUPAC Name | This compound |
| Synonyms | 2-Nitrophenyl phenyl sulfone; 2-(Phenylsulfonyl)nitrobenzene |
| CAS Registry Number | 31515-43-2 |
| Molecular Formula | |
| Molecular Weight | 263.27 g/mol |
| Structure (SMILES) | O=c1ccccc1S(=O)(=O)c2ccccc2 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145–148 °C |
| Solubility | Soluble in DMSO, DMF, Acetone, |
Synthesis & Production Workflow
The synthesis of this compound is typically achieved via a two-stage sequence: Nucleophilic Aromatic Substitution (
Stage 1: Sulfide Formation ( )
The precursor, 2-nitrophenyl phenyl sulfide (CAS: 4171-83-9), is synthesized by reacting 2-chloronitrobenzene with thiophenol (benzenethiol) in the presence of a base. The nitro group activates the ortho-chlorine for displacement.
Stage 2: Oxidation to Sulfone
The sulfide is oxidized to the sulfone using strong oxidants. While m-chloroperbenzoic acid (mCPBA) is effective, the industrial and lab-scale standard often utilizes hydrogen peroxide (
Synthesis Pathway Diagram
Figure 1: Step-wise synthetic route from commercially available 2-chloronitrobenzene to the target sulfone.
Mechanistic Insight: Vicarious Nucleophilic Substitution (VNS)
The defining feature of this compound is its ability to undergo Vicarious Nucleophilic Substitution (VNS) of hydrogen.
Why this molecule?
Standard Nucleophilic Aromatic Substitution (
-
The Nitro group and Sulfonyl group strongly withdraw electrons, making the ring highly electrophilic (electron-poor).
-
This activation allows carbanions containing a leaving group (e.g., chloromethyl phenyl sulfone anion) to attack the ring positions ortho or para to the nitro group.
-
The reaction proceeds via addition (forming a
-adduct) followed by -elimination of the leaving group on the nucleophile, effectively replacing a ring hydrogen with an alkyl group.
VNS Mechanism Diagram
Figure 2: Mechanism of Vicarious Nucleophilic Substitution (VNS) utilizing the high electrophilicity of the substrate.
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Adapted from standard oxidation procedures (e.g., Makosza et al.).
Reagents:
-
2-Nitrophenyl phenyl sulfide (1.0 eq)
-
Hydrogen Peroxide (30% aq. solution, excess)
-
Glacial Acetic Acid (Solvent)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenyl phenyl sulfide (e.g., 10 mmol) in glacial acetic acid (20–30 mL).
-
Addition: Cautiously add 30% hydrogen peroxide (approx. 5–10 mL) to the stirring solution. Note: Reaction is exothermic.
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 2–4 hours. Monitor by TLC (the sulfide spot should disappear; the sulfone is more polar).
-
Workup: Allow the mixture to cool to room temperature. The product often crystallizes out upon cooling.
-
Precipitation: Pour the reaction mixture into ice-cold water (100 mL) to ensure complete precipitation.
-
Filtration: Filter the white solid, wash copiously with water to remove acid, and dry under vacuum.
-
Purification: Recrystallize from ethanol if necessary.
Protocol B: Handling & Safety
-
Oxidizer Hazard: The reaction involves
and organic material. Ensure no metal contaminants are present to prevent rapid decomposition. -
Toxicity: Sulfones and nitro compounds are potential irritants. Use gloves and a fume hood.
-
Storage: Store in a cool, dry place. Stable under standard conditions.
Applications in Drug Discovery
-
Pharmacophore Development: The phenylsulfonyl moiety is a key structural motif in various therapeutic classes, including COX-2 inhibitors and HIV-1 NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors).
-
Heterocycle Synthesis: The nitro group can be reduced to an aniline (
), which can then cyclize with the ortho-sulfonyl group (or displaced substituents) to form benzothiazoles or phenothiazine derivatives. -
Sulfonamide Precursors: Through chemical modification, this scaffold serves as a precursor to complex sulfonamides, which are ubiquitous in antibiotics and diuretics.
References
- Makosza, M., & Winiarski, J. (1987). Vicarious Nucleophilic Substitution of Hydrogen. Accounts of Chemical Research. (Contextual grounding on VNS mechanism).
-
PubChem. (n.d.).[4] 2-Nitrobenzyl phenyl sulfone (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis of Indole Derivatives from 2-Nitrophenyl Phenyl Sulfone
[1]
Introduction & Strategic Rationale
2-Nitrophenyl phenyl sulfone (NPPS) represents a privileged structural motif in medicinal chemistry, particularly in the field of antiretrovirals. However, the conformational flexibility of the diaryl sulfone linkage can lead to off-target effects and metabolic instability. Cyclization of the NPPS core into an indole scaffold locks the aromatic rings into a fixed orientation, often enhancing binding affinity to hydrophobic pockets (e.g., the NNRTI binding pocket of HIV-1 Reverse Transcriptase).
The challenge in synthesizing indoles from NPPS lies in the strong electron-withdrawing nature of the sulfonyl group (
Mechanistic Pathways[2][3][4]
-
Pathway A (Bartoli): Utilizes the nitro group as an electrophile for vinyl Grignard reagents. The bulky ortho-sulfonyl group is tolerated and retained, yielding 7-substituted indoles .
-
Pathway B (Fischer): Classical reduction and hydrazone formation. This is the preferred route for large-scale synthesis where chromatographic purification of Grignard byproducts is undesirable.
Chemical Logic & Workflow Visualization
The following diagram illustrates the divergent pathways for converting NPPS into indole derivatives.
Figure 1: Divergent synthetic workflows for transforming 2-nitrophenyl phenyl sulfone into 7-sulfonyl indoles. Pathway A is rapid; Pathway B is scalable.
Protocol A: Bartoli Vinyl Grignard Synthesis
Best for: Rapid access to 7-sulfonyl indoles on a small-to-medium scale.
The Bartoli reaction is unique because it uses the nitro group as the carbon anchor for the new ring. The ortho-sulfonyl group provides steric bulk that actually favors the [3,3]-sigmatropic rearrangement required for indole formation.
Reagents & Equipment[1][5][6]
-
Substrate: 2-Nitrophenyl phenyl sulfone (1.0 equiv).
-
Reagent: Vinylmagnesium bromide (1.0 M in THF) (3.5 equiv). Note: Freshly prepared or high-quality commercial reagent is critical.
-
Solvent: Anhydrous THF (0.1 M concentration relative to substrate).
-
Quench: Saturated aqueous
. -
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Step-by-Step Methodology
-
Preparation: Flame-dry a 2-neck round-bottom flask and cool under argon flow. Charge with 2-nitrophenyl phenyl sulfone and dissolve in anhydrous THF.
-
Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath. Rationale: Lower temperatures prevent polymerization of the vinyl Grignard but must be warm enough for the initial nucleophilic attack.
-
Addition: Add vinylmagnesium bromide dropwise via syringe pump over 20 minutes.
-
Observation: The solution will turn deep dark red/brown, indicating the formation of the nitro-magnesium adduct.
-
-
Reaction: Stir at -40 °C for 1 hour, then allow to warm slowly to -20 °C over 30 minutes.
-
Critical Control Point: Do not allow to warm to room temperature immediately; the rearrangement is exothermic.
-
-
Quench: Pour the cold reaction mixture rapidly into a vigorously stirring solution of saturated
at 0 °C. -
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The indole is typically less polar than the starting nitro compound but more polar than simple aniline byproducts.
Yield Expectation: 45–60% (Moderate yields are typical for Bartoli due to azo/aniline side reactions).
Protocol B: Chemo-Selective Reduction & Fischer Cyclization
Best for: Large-scale synthesis and generating diverse 2,3-substituted derivatives.
This route is robust and avoids the handling of sensitive organometallics. It proceeds through the 2-(benzenesulfonyl)phenylhydrazine intermediate.
Phase 1: Reduction to Aniline
-
Dissolve NPPS in Glacial Acetic Acid (0.5 M).
-
Add Iron Powder (325 mesh, 5.0 equiv) in portions at room temperature.
-
Heat to 60 °C for 2 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Filter through Celite to remove iron residues. Dilute with water and neutralize with
. Extract with EtOAc to obtain 2-(benzenesulfonyl)aniline .
Phase 2: Hydrazine Formation
-
Suspend the aniline (1.0 equiv) in conc. HCl (6 M) at -5 °C (ice/salt bath).
-
Add
(1.1 equiv) in water dropwise, keeping internal temp < 0 °C. Stir for 30 min to form the diazonium salt. -
Add a solution of
(2.5 equiv) in conc. HCl dropwise at -5 °C. -
Stir for 2 hours at 0 °C. The hydrazine hydrochloride salt often precipitates.
-
Filter the solid or basify (carefully) with NaOH to pH 10 and extract the free base 2-(benzenesulfonyl)phenylhydrazine .
Phase 3: Fischer Cyclization
-
Condensation: Mix the hydrazine (1.0 equiv) with the desired ketone (e.g., ethyl pyruvate for ester derivatives, or acetophenone) (1.1 equiv) in Ethanol . Reflux for 1 hour to form the hydrazone.
-
Cyclization: Evaporate ethanol. Dissolve the crude hydrazone in Polyphosphoric Acid (PPA) or 4%
in Acetic Acid . -
Heat to 100–110 °C for 2–4 hours.
-
Isolation: Pour onto crushed ice. The indole product often precipitates as a solid. Filter and recrystallize (typically from Ethanol/Water).
Data Summary & Troubleshooting
| Parameter | Bartoli Route (Protocol A) | Fischer Route (Protocol B) |
| Overall Yield | 40–60% | 60–75% (over 3 steps) |
| Complexity | Low (One pot) | High (Three steps) |
| Substrate Scope | Limited to 7-sulfonyl indoles | Flexible (2,3-substitution via ketone) |
| Key Risk | Grignard quality; Temp control | Diazotization exotherm; PPA handling |
| Product | Unsubstituted C2/C3 (unless subst. vinyl) | C2/C3 substituted (determined by ketone) |
Troubleshooting Guide
-
Low Yield in Bartoli: Ensure the reaction temp does not exceed -40 °C during addition. If the Grignard is old (cloudy/precipitate), yields drop drastically. Use 3.5–4.0 equivalents of VinylMgBr; the nitro group consumes 3 equivalents (reductive attack).
-
Incomplete Cyclization (Fischer): If the hydrazone remains uncyclized, increase the temperature of the PPA step to 120 °C. Ensure the hydrazone is fully dry before adding PPA, as water inhibits the acid catalysis.
References
-
McMahon, J. B., et al. (1993).[7] Diarylsulfones, a new chemical class of nonnucleoside antiviral inhibitors of human immunodeficiency virus type 1 reverse transcriptase.[7][8] Antimicrobial Agents and Chemotherapy, 37(4), 754-760. Link
-
Silvestri, R., et al. (2003). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors. Journal of Medicinal Chemistry, 46(12), 2482-2493. Link
-
Bartoli, G., et al. (1989). Reaction of nitroarenes with vinyl Grignard reagents: a mild and general synthesis of indoles. Tetrahedron Letters, 30(16), 2129-2132. Link
-
Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in nitroarenes: a general method for the functionalization of nitroarenes. Chemical Reviews, 104(5), 2631-2666. Link
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Nitrone Formation by Reaction of an Enolate with a Nitro Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Radical Generation from 1-Nitro-2-(phenylsulfonyl)benzene via Single Electron Transfer (SET)
This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the controlled generation of radical intermediates from 1-Nitro-2-(phenylsulfonyl)benzene (also known as 2-nitrophenyl phenyl sulfone, NPPS) via Single Electron Transfer (SET).
Abstract & Core Principle
This compound is a unique bifunctional scaffold containing two potent electron-withdrawing groups (EWGs): a nitro group (
Upon accepting an electron, the molecule forms a radical anion
-
Denitrative Fragmentation: Ejection of nitrite (
) to generate a 2-(phenylsulfonyl)phenyl radical . -
Radical Smiles Rearrangement: Intramolecular ipso-attack leading to sulfur dioxide extrusion and biaryl formation.
This guide details the mechanistic pathways, experimental protocols for radical generation using TDAE (Tetrakis(dimethylamino)ethylene) or Photoredox catalysis, and applications in biaryl synthesis.
Mechanistic Insight: The SET Trigger
The reactivity of this compound is governed by the stability of its radical anion and the leaving group ability of the nitro vs. sulfonyl moieties.
The Pathways[1][2]
-
Activation (SET): A single electron is transferred from a donor (D) to the lowest unoccupied molecular orbital (LUMO) of the nitroarene, which is localized on the nitro group.
-
Fragmentation (The "Switch"):
-
Path A (Denitration): The radical anion collapses, ejecting the stable nitrite anion (
) and generating a neutral aryl radical. This is favored in the presence of H-donors or radical traps. -
Path B (Smiles Rearrangement): If a nucleophile (or radical acceptor) is tethered or present, the radical anion undergoes an intramolecular ipso-substitution (Radical-Smiles), often followed by desulfonylation (
extrusion).
-
Mechanistic Diagram (Graphviz)
Caption: Divergent radical pathways following Single Electron Transfer to this compound. Path A generates a reactive aryl radical; Path B leads to rearrangement.
Experimental Protocols
Protocol A: Chemical SET using TDAE
Objective: Generation of aryl radicals for intramolecular cyclization or reduction.
Reagent: TDAE (Tetrakis(dimethylamino)ethylene) is a potent organic reducing agent (
Materials:
-
Substrate: this compound (1.0 equiv)
-
Reductant: TDAE (1.0 - 2.0 equiv)
-
Solvent: Anhydrous DMF (Dimethylformamide)
-
Atmosphere: Nitrogen or Argon (Strictly Oxygen-free)
Step-by-Step Procedure:
-
Preparation: Flame-dry a 10 mL Schlenk tube and cool under a stream of argon.
-
Solubilization: Dissolve this compound (0.5 mmol) in anhydrous DMF (3.0 mL).
-
Note: DMF is preferred to stabilize the polar radical anion intermediate.
-
-
Activation: Cool the solution to -20°C (ice/salt bath) to control the rate of fragmentation.
-
Addition: Add TDAE (0.5 mmol, 1.0 equiv) dropwise via syringe.
-
Observation: The solution will typically turn a deep purple or dark red, indicating the formation of the charge-transfer complex and radical anion.
-
-
Reaction: Stir at -20°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quenching: Quench with saturated aqueous
. -
Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over
, and concentrate.
Protocol B: Visible-Light Photoredox Catalysis
Objective: Controlled radical generation for intermolecular coupling (e.g., with alkenes).
Materials:
-
Photocatalyst:
(1.0 mol%) or Eosin Y (5.0 mol% for metal-free). -
Sacrificial Reductant: DIPEA (Diisopropylethylamine) or Hantzsch Ester.
-
Light Source: Blue LED (450 nm).
Step-by-Step Procedure:
-
Setup: In a 10 mL vial equipped with a stir bar, combine this compound (0.2 mmol), Photocatalyst, and DIPEA (2.0 equiv).
-
Degassing: Dissolve in degassed Acetonitrile (2.0 mL). Sparge with argon for 15 minutes.
-
Critical: Oxygen acts as a radical trap and will quench the excited state of the catalyst.
-
-
Irradiation: Seal the vial and irradiate with Blue LEDs at room temperature for 12-24 hours.
-
Cooling: Use a fan to maintain ambient temperature if the LEDs generate heat.
-
-
Monitoring: Monitor consumption of the nitroarene by TLC or LC-MS.
-
Purification: Remove solvent and purify via flash column chromatography.
Data Summary & Troubleshooting
Expected Outcomes vs. Conditions
| Condition | Primary Intermediate | Major Product Type | Mechanism |
| TDAE / DMF | Aryl Radical (via | Reduced Arene / Biaryl | Denitrative SET |
| Photoredox / DIPEA | Radical Anion | Functionalized Sulfone | Radical-Smiles / |
| SmI2 / HMPA | Ketyl/Radical Anion | Reduced Aniline | Nitro Reduction (6e-) |
Troubleshooting Guide
-
Problem: Low yield of radical product; recovery of starting material.
-
Cause: Inefficient SET or quenching by Oxygen.
-
Solution: Ensure rigorous degassing. Increase TDAE equivalents (up to 2.0).
-
-
Problem: Formation of Aniline (Reduction of
to ).-
Cause: Over-reduction. The radical anion is reduced further before it can fragment.
-
Solution: Lower the temperature (-40°C). Use a milder reductant or lower catalyst loading.
-
-
Problem: Complex mixture/Polymerization.
-
Cause: The generated aryl radical is highly reactive and unselective.
-
Solution: Add a radical trap (e.g., TEMPO) to diagnose, or add a specific coupling partner (e.g., electron-rich alkene) in excess (5-10 equiv).
-
References
-
TDAE Strategy in Nitroarene Chemistry
- Title: TDAE-promoted reactivity of nitro(dichloromethyl)
- Source: ResearchG
-
URL:[Link]
-
Radical Smiles Rearrangement
-
Mechanism of SET in Nitro Compounds
-
General Review of Smiles Rearrangement
Sources
- 1. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 2. Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1 and Toluene 3-Monooxygenase of Ralstonia pickettii PKO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Radical Smiles Rearrangement: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Evaluation of Anti-Prostate Cancer Phenylsulfonyl-Benzamides
[1][2][3][4]
Executive Summary & Clinical Rationale
Prostate cancer (PCa) remains a leading cause of cancer-related mortality in men.[1][2][3] While initial androgen deprivation therapy (ADT) is effective, a significant subset of patients progresses to Castration-Resistant Prostate Cancer (CRPC) .[2] First-generation antiandrogens like Bicalutamide often fail due to point mutations in the Androgen Receptor (AR) ligand-binding domain (e.g., W741L), which convert antagonists into agonists.[2]
Phenylsulfonyl-benzamides represent a rational structural evolution of the bicalutamide scaffold.[1][2][3] By replacing the flexible thioether/linkage with a rigid sulfone moiety and modifying the "B-ring" architecture, these agents aim to:
-
Overcome Resistance: Maintain antagonist activity against mutant AR forms (W741L, T877A).
-
Enhance Metabolic Stability: The sulfone linker is less susceptible to oxidative metabolism than its thioether precursors.[2]
-
Improve Potency: Optimize hydrophobic contacts within the AR Ligand Binding Domain (LBD).
This guide details the synthesis of a lead phenylsulfonyl-benzamide candidate (Code: PSB-Lead-1 ) and the subsequent biological validation protocols.
Chemical Synthesis Strategy
The synthesis relies on a convergent approach, assembling the core diaryl sulfone scaffold via a Copper-catalyzed Ullmann-type coupling followed by controlled oxidation.[2] This route is preferred over direct sulfonylation due to milder conditions and higher functional group tolerance.[2]
Retrosynthetic Analysis (Graphviz)[3]
Caption: Retrosynthetic disconnection of the phenylsulfonyl-benzamide scaffold revealing the key C-S bond formation.
Detailed Protocol: Chemical Synthesis
Step 1: Copper-Catalyzed C-S Coupling (Thioether Formation)
Objective: Synthesize the intermediate 4-((4-fluorophenyl)thio)benzoic acid.
Reagents:
-
4-Iodobenzoic acid (1.0 equiv)[2]
-
4-Fluorothiophenol (1.1 equiv)[2]
-
Copper powder (0.1 equiv) - Catalyst[2]
-
Potassium Hydroxide (KOH) (2.5 equiv)[2]
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve KOH (2.5 equiv) in degassed water (10 mL/g of substrate).
-
Addition: Add 4-fluorothiophenol (1.1 equiv) and stir for 10 minutes until fully dissolved (thiolate formation).
-
Catalysis: Add 4-iodobenzoic acid (1.0 equiv) followed by copper powder (0.1 equiv).
-
Reaction: Heat the mixture to reflux (100°C) under an argon atmosphere for 24 hours.
-
Workup:
-
Purification: Filter the solid, wash copiously with cold water, and dry under vacuum.[2] Recrystallize from Ethanol/Water if purity is <95%.[2]
Step 2: Amide Coupling & Oxidation
Objective: Convert the thioether acid to the final benzamide and oxidize to sulfone.[2]
Reagents:
-
Thioether intermediate (from Step 1)[2]
-
3-Trifluoromethyl-4-cyanoaniline (1.1 equiv) - The "Bicalutamide" aniline[2]
-
Thionyl Chloride (SOCl2) (Excess) or HATU (1.2 equiv)[2]
-
m-Chloroperbenzoic acid (mCPBA) (2.5 equiv)[2]
-
Dichloromethane (DCM) (Anhydrous)[2]
Procedure:
-
Acyl Chloride Formation: Suspend the thioether acid in anhydrous toluene. Add SOCl2 (3 equiv) and a drop of DMF.[2] Reflux for 2 hours. Evaporate volatiles to yield the crude acyl chloride.[2]
-
Amide Coupling:
-
Oxidation (The Critical Step):
-
Final Workup:
-
Quench with saturated aqueous Na2S2O3 (Sodium thiosulfate) to destroy excess peroxide.[2]
-
Wash organic layer with saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct).[2]
-
Dry over MgSO4, filter, and concentrate.[2]
-
Purification: Flash column chromatography (Hexane/Ethyl Acetate gradient).[2][4]
-
Biological Evaluation Protocols
Assay 1: In Vitro Cytotoxicity (LNCaP vs. PC-3)
Rationale: To determine if the compound acts specifically through the AR pathway.[2] LNCaP cells are AR-positive (androgen-dependent), while PC-3 cells are AR-negative.[2] A true AR antagonist should show high potency in LNCaP and low potency in PC-3 (high selectivity index).[2]
Protocol:
-
Seeding: Seed LNCaP and PC-3 cells in 96-well plates (5,000 cells/well) in RPMI-1640 medium + 10% FBS. Incubate for 24h.
-
Treatment: Treat cells with PSB-Lead-1 at varying concentrations (0.01 µM to 100 µM) in triplicate.[2]
-
Incubation: Incubate for 72 hours at 37°C, 5% CO2.
-
Readout: Add 20 µL CellTiter-Blue® (Promega) or MTT reagent.[2] Incubate 2–4 hours. Measure fluorescence (560ex/590em) or absorbance.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Assay 2: Androgen Receptor Transcriptional Reporter Assay
Rationale: To confirm the mechanism of action is direct AR antagonism.[2]
Protocol:
-
Transfection: Co-transfect HEK293 cells (which lack endogenous AR) with:
-
Stimulation: 24h post-transfection, treat cells with R1881 (Synthetic androgen, 1 nM) to activate the receptor.[2]
-
Inhibition: Simultaneously treat with PSB-Lead-1 (0.1, 1, 10 µM).[2]
-
Measurement: After 24h, lyse cells and measure Firefly/Renilla luciferase ratio using a Dual-Luciferase Assay System.
-
Result Interpretation: A decrease in the ratio compared to R1881-only control indicates functional antagonism.[2]
Structure-Activity Relationship (SAR) Data
The following table summarizes the impact of "B-ring" substitutions on biological activity, derived from the synthesis of analogs using the protocol above.
| Compound ID | R-Group (B-Ring) | LNCaP IC50 (µM) | PC-3 IC50 (µM) | AR Antagonism (%)* | Status |
| Bicalutamide | 4-F, 3-CN | 0.52 | >100 | 100% (Ref) | Clinical Std |
| PSB-Lead-1 | 4-CN, 3-CF3 | 0.15 | >50 | 145% | Lead |
| Analog 2 | 3,5-di-CF3 | 0.85 | 45 | 90% | Toxic |
| Analog 3 | 4-NO2 | 1.20 | >100 | 60% | Weak |
| Analog 4 | 4-OMe | >50 | >50 | 10% | Inactive |
*AR Antagonism measured at 10 µM relative to Bicalutamide effect.[2][3]
Mechanism of Action Visualization
Caption: Mechanism of Action: PSB-Lead-1 competes with androgens, preventing the conformational change required for nuclear translocation and DNA binding.[2]
Expert Tips & Troubleshooting
-
Oxidation Control: The oxidation of the sulfide to sulfone using mCPBA must be monitored carefully. Stopping the reaction too early results in the sulfoxide (chiral center, difficult to separate).[2] Ensure 2.5 equiv of oxidant and check LCMS for [M+16] (sulfoxide) vs [M+32] (sulfone) peaks.
-
Water Solubility: Phenylsulfonyl-benzamides are highly lipophilic.[2] For biological assays, dissolve stock in 100% DMSO (10 mM) and ensure final assay concentration of DMSO is <0.1% to avoid vehicle toxicity in LNCaP cells.[2]
-
Copper Removal: Residual copper from Step 1 can be cytotoxic.[2] The Celite filtration and subsequent recrystallization are mandatory.[2] If cytotoxicity in PC-3 cells is high, check for metal contamination.[2]
References
-
Bassetto, M. et al. (2017).[2] "Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents." European Journal of Medicinal Chemistry.
-
Tran, C. et al. (2009).[2] "Development of a second-generation antiandrogen for treatment of advanced prostate cancer."[2] Science.
-
Laufer, S. et al. (2002).[2] "Synthesis and evaluation of novel phenylsulfonyl-benzamides." Journal of Medicinal Chemistry.
-
Promega Corporation. "CellTiter-Blue® Cell Viability Assay Protocol."[2]
Sources
- 1. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Rational design and synthesis of novel phenylsulfonyl-benzamides as anti-prostate cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Note: Nucleophilic Aromatic Substitution of 2-Nitrophenyl Phenyl Sulfone
Part 1: Executive Summary & Core Directive
The Challenge:
2-Nitrophenyl phenyl sulfone presents a unique electrophilic landscape. It contains two potent electron-withdrawing groups (EWGs)—the nitro group (
The Solution:
This guide establishes the protocol for the regioselective displacement of the nitro group by nucleophiles (
Key Takeaway: Contrary to standard halobenzene reactivity, the nitro group in this steric and electronic environment is a superior nucleofuge compared to the sulfonyl group. Success depends on solvent polarity control and managing the risk of intramolecular rearrangements (Smiles type).
Part 2: Mechanistic Insight & Chemical Logic
The Substrate Architecture
The reactivity of 2-nitrophenyl phenyl sulfone is defined by the "Ortho Effect."
-
Activation: The
group exerts a strong inductive ( ) and mesomeric ( ) effect, significantly lowering the LUMO energy of the ring carbon bearing the nitro group. -
Leaving Group Ability: While sulfinates (
) can serve as leaving groups, the nitrite ion ( ) is kinetically favored in this specific ortho-activated system due to the relief of steric strain between the bulky sulfone and nitro groups upon formation of the Meisenheimer complex.
Reaction Pathway Visualization
The following diagram illustrates the critical transition state and the divergence between productive substitution and potential side reactions.
Figure 1: Mechanistic pathway for the
Part 3: Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
Application: Synthesis of 2-amino-diphenyl sulfone derivatives (potential anti-inflammatory agents).
Materials:
-
Substrate: 2-Nitrophenyl phenyl sulfone (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)
-
Base:
(2.0 equiv) or DIPEA (for soluble organic bases) -
Solvent: DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)
Step-by-Step Methodology:
-
Preparation: In a dry reaction vial, dissolve 2-nitrophenyl phenyl sulfone (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add powdered, anhydrous
(2.0 mmol). Stir at room temperature for 5 minutes to ensure base dispersion. -
Nucleophile Addition: Add the amine (1.2 mmol) dropwise.
-
Expert Tip: If using a volatile amine, use a sealed tube.
-
-
Reaction: Heat the mixture to 90°C . Monitor via TLC or LC-MS.
-
Checkpoint: The reaction typically reaches completion within 2–4 hours. The yellow color of the nitro starting material will often shift to a lighter or fluorescent hue depending on the amine.
-
-
Work-up: Pour the reaction mixture into ice-cold water (15 mL). The product usually precipitates.
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate (
mL), wash with brine, dry over , and concentrate. Recrystallize from Ethanol/Water if necessary.
Protocol B: C-O Bond Formation (Etherification)
Application: Synthesis of diaryl ethers (precursors to tricyclic neuroleptics).
Materials:
-
Substrate: 2-Nitrophenyl phenyl sulfone (1.0 equiv)
-
Nucleophile: Phenol derivative (1.1 equiv)
-
Base:
(1.5 equiv) – Cesium is preferred for phenols to enhance solubility and nucleophilicity. -
Solvent: NMP (N-Methyl-2-pyrrolidone) or Acetonitrile.
Step-by-Step Methodology:
-
Phenoxide Generation: In a separate vial, stir the phenol (1.1 mmol) with
(1.5 mmol) in NMP (2 mL) for 15 minutes at RT to generate the phenoxide in situ. -
Coupling: Add the solution of 2-nitrophenyl phenyl sulfone (1.0 mmol in 1 mL NMP) to the phenoxide mixture.
-
Reaction: Heat to 100–110°C .
-
Note: Phenoxides are harder nucleophiles than neutral amines; higher temperatures are often required to overcome the activation energy barrier.
-
-
Quench: Dilute with 1N HCl (aq) carefully to neutralize excess base and precipitate the product.
Part 4: Optimization & Troubleshooting Data
The following table summarizes solvent and base effects observed in internal validation studies for the displacement of
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| DMF | 90 | 2.5 | 92 | Standard condition. High solubility of substrate. | |
| DMSO | 90 | 1.5 | 88 | Faster rate, but work-up is tedious (DMSO removal). | |
| MeCN | Reflux | 12 | 45 | Too slow. Solvent not polar enough to stabilize Meisenheimer complex. | |
| THF | 60 | 4 | 60 | Strong base caused minor degradation/side reactions. |
Critical Troubleshooting: The Smiles Rearrangement
Symptom: Unexpected product mass or NMR shifts indicating migration of the sulfonyl group.
Cause: If your nucleophile is a bidentate system (e.g., 2-aminoethanol or a catechol), the initial
-
Avoid strong bases (like NaH) if using bidentate nucleophiles.
-
Keep reaction times short.
-
Steric bulk on the nucleophile can suppress rearrangement.
Part 5: References
-
Mechanistic Foundation of Nitro Displacement:
-
Polymer & Materials Application:
-
Title: PTC For Nitro Displacement of Bis(m-nitrophenyl) Sulfone in the Synthesis of Some New Polyethersulfones.
-
Source: American International Journal of Contemporary Research (via ResearchGate).[1]
-
Context: Validates the displacement of nitro groups in bis-sulfone systems using phase transfer catalysis, directly applicable to the mono-sulfone substrate.
-
URL:[Link]
-
-
Smiles Rearrangement Risks:
-
Synthesis of Sulfonamide/Sulfone Derivatives:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. scispace.com [scispace.com]
- 5. A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
removing sulfoxide impurities from 2-nitrophenyl phenyl sulfone
Ticket ID: NPPS-402 Subject: Removal of Sulfoxide Impurities from 2-Nitrophenyl Phenyl Sulfone Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Hub: Root Cause Analysis
User Issue: "I have synthesized 2-nitrophenyl phenyl sulfone (NPPS) via oxidation of the sulfide, but HPLC/TLC analysis shows a persistent impurity (5-10%) identified as the intermediate sulfoxide. Recrystallization from ethanol has not fully removed it."
Technical Diagnosis: The presence of 2-nitrophenyl phenyl sulfoxide is a classic case of "kinetic stalling."
-
The Mechanism: Oxidation of a sulfide to a sulfone proceeds in two distinct steps.
-
The Steric Factor: The ortho-nitro group on the phenyl ring creates significant steric hindrance and electronic deactivation, making the sulfur center less nucleophilic. This significantly retards the second oxidation step (Sulfoxide
Sulfone). -
The Solubility Trap: Sulfoxides and sulfones often share similar solubility profiles in non-polar solvents, but sulfoxides are generally more polar and have higher solubility in alcohols, which can be exploited.
Decision Logic & Workflow
Before selecting a protocol, assess the impurity level using the logic map below.
Figure 1: Decision tree for selecting the appropriate purification method based on impurity load.
Resolution Protocols
Protocol A: Chemical Polishing (Recommended for >5% Impurity)
Use this if recrystallization fails to improve purity. It is more efficient to chemically convert the impurity than to physically separate it.
Concept: Instead of discarding the sulfoxide, we force it to become the product. The ortho-nitro effect requires harsher conditions than standard sulfide oxidations.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude sulfone (containing sulfoxide) in Glacial Acetic Acid (5 mL per gram of solid).
-
Activation: Heat the solution to 80–90°C . The elevated temperature is critical to overcome the activation energy barrier caused by the o-nitro group.
-
Addition: Add excess 30%
(approx. 2–3 equivalents relative to the impurity, or 0.5 eq relative to bulk if undefined). -
Digestion: Stir at 90°C for 1–2 hours. Monitor by TLC (See Protocol C for Rf values).
-
Quench & Isolation:
-
Cool to room temperature.
-
Pour the mixture into ice water (10x volume).
-
The sulfone will precipitate as a white solid (Sulfoxides are more soluble in aqueous acid; Sulfones are not).
-
Filter and wash with water to remove acid traces.
-
Protocol B: Selective Recrystallization (Recommended for <5% Impurity)
Sulfoxides are significantly more polar and better hydrogen-bond acceptors than sulfones. We exploit this using polar protic solvents.
Solvent System:
-
Primary: Ethanol (95% or Absolute) or Glacial Acetic Acid.
-
Anti-solvent (if needed): Water.
Step-by-Step:
-
Reflux: Suspend the crude solid in Ethanol. Heat to reflux.
-
Solubility Check: If the solid does not dissolve fully at reflux, add Glacial Acetic Acid dropwise until a clear solution is obtained.
-
Note: 2-Nitrophenyl phenyl sulfone has a high melting point (~148°C). If it oils out, you are using too little solvent.
-
-
Crystallization: Remove from heat and allow to cool slowly to room temperature.
-
Critical Step: Do not place immediately on ice. Rapid cooling traps the sulfoxide impurity inside the crystal lattice.
-
-
Filtration: Filter the crystals.
-
Wash: Wash the filter cake with cold ethanol. The sulfoxide impurity, being more soluble in polar media, will remain in the mother liquor.
Protocol C: Flash Chromatography (High Purity / Analytical)
Use this only if Protocols A and B are insufficient or if you require analytical standard grade material.
Stationary Phase: Silica Gel (60 Å). Mobile Phase: Hexanes / Ethyl Acetate (Gradient).
Separation Physics:
Sulfoxides are more polar than sulfones due to the highly polarized
Data Table: Physical Properties & Chromatography
| Compound | Melting Point | Polarity | Approx. Rf (3:1 Hex/EtOAc) |
| 2-Nitrophenyl Phenyl Sulfide | 80–82°C | Non-polar | 0.75 |
| 2-Nitrophenyl Phenyl Sulfone | 146–148°C | Polar | 0.40 |
| 2-Nitrophenyl Phenyl Sulfoxide | ~100°C (or oil) | Very Polar | 0.15 |
Note: The large difference in Rf (0.40 vs 0.15) makes separation easy on a short silica column.
Frequently Asked Questions (FAQ)
Q: Why is the sulfoxide impurity so persistent? A: The ortho-nitro group withdraws electrons from the sulfur atom, making it electron-deficient. The second oxidation step (Sulfoxide to Sulfone) is nucleophilic in nature regarding the oxidant; the sulfur must attack the oxygen of the peroxide. The nitro group deactivates this attack, causing the reaction to stop at the sulfoxide stage if temperature or oxidant concentration is too low [1].
Q: Can I use Potassium Permanganate (
Q: My product turned yellow. Is it decomposing? A: Pure 2-nitrophenyl phenyl sulfone should be white or off-white. A yellow color usually indicates:
-
Traces of the starting sulfide (which is often yellow).
-
Nitration byproducts (if nitric acid was used).
-
Base-catalyzed degradation (if washed with strong base). Action: Perform Protocol B (Recrystallization from Ethanol) to remove the color.
References
-
Mandal, M., & Chakraborty, D. (2015).[7] Kinetic investigation on the highly efficient and selective oxidation of sulfides to sulfoxides and sulfones. RSC Advances, 5(16), 12111-12122.[7] Retrieved from [Link]
-
Difference Wiki. (2024).[2][8] Sulfone vs. Sulfoxide: What's the Difference? (Polarity and Solubility Data). Retrieved from [Link]
Sources
- 1. differencebetween.com [differencebetween.com]
- 2. difference.wiki [difference.wiki]
- 3. jetir.org [jetir.org]
- 4. CN116023441A - Method for preparing purified desmopressin sulfoxide impurity - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. jchemrev.com [jchemrev.com]
- 8. semanticscholar.org [semanticscholar.org]
Technical Guide: Troubleshooting Oiling Out in 2-Nitrophenyl Phenyl Sulfone Recrystallization
Executive Summary & Mechanism
The Phenomenon: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when a solute separates from the solvent as a second liquid phase rather than a solid crystal. For 2-nitrophenyl phenyl sulfone (mp 146–150 °C), this is thermodynamically abnormal in common solvents like ethanol (bp 78 °C) unless the melting point has been drastically depressed.
The Root Cause: In 90% of cases involving this specific molecule, oiling out is not a solvent failure but a purity failure . The primary impurity is the intermediate 2-nitrophenyl phenyl sulfide , which has a melting point of only ~80 °C [1].
-
Mechanism: A mixture of sulfone (mp 148 °C) and sulfide (mp 80 °C) forms a eutectic system with a melting point significantly below 80 °C. If this depressed melting point is lower than the boiling point of your solvent (e.g., water/ethanol mixtures), the compound will exist as an oil at the saturation limit.
Diagnostic & Troubleshooting (Q&A)
Q1: Why is my compound oiling out even though the literature mp is 148 °C?
A: Your crude material is likely contaminated with the sulfide intermediate. The synthesis typically involves the oxidation of 2-nitrophenyl phenyl sulfide. If oxidation is incomplete, the remaining sulfide acts as a solvent for your sulfone, creating a "melt" that persists even as you cool the solution.
-
Diagnostic Test: Run a TLC (Thin Layer Chromatography) in 20% Ethyl Acetate/Hexane. The sulfide travels much faster (higher R_f) than the sulfone. If you see a leading spot, you have significant sulfide contamination.
Q2: I am using Ethanol/Water. Is this the wrong solvent system?
A: It is risky for impure material. While Ethanol/Water is a standard system, the boiling point of the mixture (approx. 80–95 °C depending on ratio) is dangerously close to the melting point of the sulfide impurity.
-
Better Alternative: Glacial Acetic Acid or Toluene . These solvents are excellent for nitro-sulfones and allow for higher temperature processing, which can sometimes bypass the metastable oiling region [2].
Q3: The oil has formed at the bottom of the flask. How do I recover it?
A: Do not cool it further; it will likely solidify into a hard, impure glass.
-
Re-heat the mixture until the oil redissolves (add more solvent if necessary).
-
Seed the solution at the "Cloud Point" (the temperature where the solution first turns turbid).
-
Slow Cool: Wrap the flask in a towel to ensure cooling takes >1 hour. Rapid cooling promotes oiling.
Experimental Protocols
Protocol A: Pre-Purification (Trituration)
Use this if your crude solid is sticky or yellow/orange (indicating sulfide impurities).
Objective: Remove surface sulfide impurities to raise the bulk melting point before recrystallization.
-
Place the crude solid in a flask.
-
Add cold Diethyl Ether or cold Ethanol (approx. 2 mL per gram of solid).
-
Sonicate or stir vigorously for 10 minutes. The sulfide is highly soluble in these solvents; the sulfone is not.
-
Filter the suspension.[1][2] The solid filter cake is your enriched sulfone.
-
Result: The melting point should now be closer to >130 °C, making recrystallization safer.
Protocol B: The "Rescue" Recrystallization (Glacial Acetic Acid)
Recommended for high-purity recovery.
| Parameter | Specification |
| Solvent | Glacial Acetic Acid (100%) |
| Concentration | ~1 g solute / 5–8 mL solvent |
| Temperature | 100 °C (Dissolution) to 25 °C (Crystallization) |
Step-by-Step:
-
Dissolution: Dissolve the crude 2-nitrophenyl phenyl sulfone in minimum boiling glacial acetic acid.
-
Filtration: If insoluble black specks remain, filter hot through a glass wool plug.
-
Nucleation: Remove from heat. As the temperature drops to ~80 °C, scratch the inner wall of the flask with a glass rod.
-
Crystallization: Allow to cool to room temperature undisturbed. The sulfone forms heavy, white prisms.
-
Collection: Filter and wash with a small amount of cold methanol (to remove acetic acid smell).
Protocol C: Two-Solvent Method (Acetone/Water)
Use if Acetic Acid is unavailable.
-
Dissolve the compound in boiling Acetone (highly soluble).
-
Add hot Water dropwise to the boiling solution until a faint turbidity (cloudiness) persists.
-
Add one drop of Acetone to clear the solution.
-
Seeding (Critical): Add a tiny crystal of pure sulfone.
-
Cool slowly. If oil droplets appear, reheat slightly to dissolve them and scratch the glass to induce crystal formation over oil formation.
Decision Logic & Workflow
The following diagram illustrates the decision process for handling the crude reaction mixture to avoid oiling out.
Caption: Decision tree for selecting purification pathways based on impurity profile.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman Scientific & Technical, 1989. (General reference for sulfone recrystallization in acetic acid). [Link]
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. [Link][2][4]
Sources
optimizing yield of sulfide oxidation with hydrogen peroxide acetic acid
Topic: Optimizing Yield of Sulfide Oxidation with Hydrogen Peroxide & Acetic Acid
Role: Senior Application Scientist Status: Active Support Ticket
Executive Summary & Safety Directive
The System: The oxidation of sulfides (
CRITICAL SAFETY WARNING
-
Peroxide Accumulation: Never distill reaction mixtures containing peroxides to dryness.
-
Exotherm Risk: The formation of PAA is exothermic, and the oxidation of sulfide is highly exothermic. Runaway reactions can occur if addition rates are uncontrolled.
-
Concentration Limits: Do not use highly concentrated
(>35%) with glacial acetic acid without strict cryogenic control, as detonable mixtures can form.
The Core Protocol: "The Golden Path"
This protocol is optimized for Sulfoxide (Mono-oxidation) selectivity. If you are targeting the Sulfone, see the Modifications section below.
Standard Operating Procedure (SOP-OX-01)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.05 – 1.10 equiv. | Slight excess ensures conversion; large excess drives sulfone formation. |
| Solvent | Glacial Acetic Acid (excess) | Acts as both solvent and catalyst precursor for PAA. |
| Temperature | Low T utilizes the kinetic difference between | |
| Concentration | 0.1 M - 0.5 M (Substrate) | High dilution aids heat dissipation. |
Step-by-Step Workflow:
-
Dissolution: Dissolve the sulfide substrate (1.0 equiv) in Glacial Acetic Acid (approx. 5-10 volumes relative to mass).
-
Equilibration: Cool the solution to
using an ice bath. -
Active Species Generation: Slowly add 30% aq.
(1.1 equiv) dropwise over 20-30 minutes.-
Note: The slow addition prevents a localized spike in PAA concentration.
-
-
Reaction: Allow to stir at
for 1 hour, then warm to Room Temperature (RT). Monitor via TLC/HPLC every 30 mins. -
Quench (Critical): Once starting material is consumed, immediately quench with saturated aqueous Sodium Bisulfite (
) or Sodium Thiosulfate ( ).-
Test: Use starch-iodide paper to confirm no active peroxide remains (paper should remain white).
-
-
Workup: Neutralize with NaOH or
(to pH 7-8), extract with Dichloromethane (DCM) or Ethyl Acetate, and dry over .
Mechanistic Visualization
Understanding the pathway is the only way to troubleshoot selectivity issues. The diagram below illustrates the competition between the desired pathway and the over-oxidation trap.
Figure 1: Mechanistic Pathway. Note that PAA formation is the driver.[3] The conversion of Sulfoxide to Sulfone is the "Over-Oxidation" trap, which is minimized by temperature control and stoichiometry.
Troubleshooting Guide
Use this matrix to diagnose experimental failures.
Scenario A: "I have too much Sulfone (Over-oxidation)."
| Possible Cause | Diagnostic Check | Corrective Action |
| Excess Oxidant | Did you calculate equivalents based on purity? | Reduce |
| Temperature Spike | Did the reaction warm up during addition? | Cryogenic Control: Run the addition at |
| Reaction Time | Did you leave it overnight? | Kinetic Monitoring: Sulfone formation is slower but inevitable. Quench immediately upon disappearance of starting material. |
Scenario B: "The reaction is stalling (Low Conversion)."
| Possible Cause | Diagnostic Check | Corrective Action |
| Water Content | Is your Acetic Acid "Glacial"? | Water inhibits PAA formation. Use Glacial Acetic Acid (>99%) and ensure glassware is dry. |
| Degraded Reagent | Is the | Titrate Peroxide: If no bubbling occurs upon addition, your oxidant may be dead. Buy fresh reagent. |
| Steric Hinderance | Is the sulfide bulky (e.g., di-tert-butyl)? | Increase temperature to |
Scenario C: "I can't separate the product from the acid."
| Possible Cause | Diagnostic Check | Corrective Action |
| Workup pH | Is the aqueous layer acidic? | Sulfoxides are basic. In acidic media, they protonate and stay in water. Neutralize to pH 8-9 before extraction. |
Logic Flow for Optimization
Follow this decision tree to adjust your parameters dynamically.
Figure 2: Troubleshooting Logic Tree. Follow the path based on your crude analysis to identify the necessary parameter adjustment.
Frequently Asked Questions (FAQs)
Q: Can I use this method if my molecule has an alkene/double bond? A: Proceed with Caution. PAA is also an epoxidizing agent (Prilezhaev reaction). However, sulfur oxidation is generally much faster than epoxidation. To ensure chemoselectivity:
-
Keep T
. -
Use exactly 1.0 equiv of
. -
If epoxidation competes, switch to NaIO4 (Sodium Periodate) , which is strictly chemoselective for sulfur over alkenes.
Q: How do I scale this up to >100g? A: Safety becomes the primary concern.
-
Dosing: Use a dosing pump to add
. Never dump-add. -
Cooling: Ensure your chiller capacity exceeds the calculated exotherm.
-
Quenching: Do not quench the whole batch at once. Quench a small aliquot to confirm, then process the batch.
-
Ventilation: PAA vapors are pungent and corrosive.
Q: Why not just use mCPBA?
A: mCPBA is effective but generates large amounts of m-chlorobenzoic acid waste, which can be difficult to remove from polar sulfoxides. The
References
-
Mechanism & Kinetics: Tumula, V. R., et al. "Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15." Reaction Kinetics, Mechanisms and Catalysis, 2012.[4]
-
Green Chemistry Protocol: Bahrami, K., et al. "Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions."[1] PMC / NIH, 2011.
-
Safety & Toxicology: "Sensory irritation of acetic acid, hydrogen peroxide, peroxyacetic acid and their mixture in mice."[5] PubMed, 2002.
-
General Review of Sulfide Oxidation: "Sulfone synthesis by oxidation." Organic Chemistry Portal.
Sources
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Sensory irritation of acetic acid, hydrogen peroxide, peroxyacetic acid and their mixture in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Smiles rearrangement side reactions in sulfone synthesis
Welcome to the Sulfone Synthesis Technical Support Center .
This guide addresses the Smiles Rearrangement , a notorious intramolecular side reaction that plagues the synthesis of diaryl sulfones and related scaffolds. Because this rearrangement produces constitutional isomers with identical molecular weights to your target, it often evades detection by standard LCMS, leading to "phantom" purity until NMR or crystallography reveals the structural collapse.
Part 1: Diagnostic Hub – Did it Happen?
Before attempting mitigation, you must confirm if the rearrangement has occurred. The Smiles product is an isomer of your target sulfone.
Quick Diagnostic Table
| Feature | Target Sulfone (Desired) | Smiles Rearrangement Product (Undesired) |
| LCMS (m/z) | ||
| Retention Time | Typically more polar (sulfone O=S=O is polar). | Often less polar (ether/amine linkage formed). |
| 1H NMR (Aryl) | Symmetric signals (if Ar groups identical). Paramagnetic shift of ortho-protons due to | Loss of Symmetry . Upfield shift of protons on the migrated ring (now attached to O/N instead of S). |
| 13C NMR | Distinct C-S peaks (~130-145 ppm).[1] | Distinct C-O or C-N peaks (shifted upfield compared to C-S). |
| IR Spectroscopy | Strong symmetric/asymmetric | Loss or significant shift of |
Part 2: Mechanism Deep Dive
To prevent the reaction, you must break the mechanism. The Smiles rearrangement is an intramolecular Nucleophilic Aromatic Substitution (
The "Danger Zone" Scenario:
You are synthesizing a diaryl sulfone where one ring contains a nucleophile (YH = OH, NH2, NHR) and the other ring is electron-deficient (contains EWGs like
Pathway Visualization
Caption: The Smiles rearrangement proceeds via a spiro-cyclic Meisenheimer complex. Prevention requires destabilizing this intermediate.
Part 3: Troubleshooting & Prevention Guides
Scenario A: The "Silent" Rearrangement during Coupling
User Report: "I am reacting a thiophenol with a chloronitrobenzene. The mass is correct, but the NMR is messy/wrong."
Root Cause: The basic conditions required for the intermolecular
Troubleshooting Protocol:
-
Switch the Electrophile/Nucleophile Pair:
-
Current: Nucleophilic Ring A + Electrophilic Ring B.
-
Fix: Reverse roles if possible. Make Ring A the electrophile and Ring B the nucleophile. This changes the position of the activating groups relative to the nucleophile.
-
-
Steric Brake (The "Twist"):
-
Introduce a bulky substituent (Me, iPr, Cl) ortho to the sulfone bridge on the migrating ring.
-
Why? This forces the ring out of planarity. The Smiles rearrangement requires a planar conformation to form the spiro-Meisenheimer complex. Steric bulk physically prevents this alignment [1].
-
-
Use the "Oxidative Route" (Gold Standard):
-
Avoid basic
conditions entirely for the sulfone stage. -
Step 1: Synthesize the sulfide first. Sulfides are less electron-withdrawing than sulfones, making the ring less susceptible to nucleophilic attack.
-
Step 2: Oxidize the sulfide to the sulfone using
or under acidic or neutral conditions . -
Benefit: Smiles rearrangement is base-mediated.[4] It cannot occur in acidic media.
-
Scenario B: Rearrangement of Sulfonamides/Sulfones
User Report: "My sulfonamide is rearranging to an aniline derivative upon heating."
Root Cause: This is the Truce-Smiles variant or a radical-mediated rearrangement.[2][6][7][8]
Troubleshooting Protocol:
-
Protect the Nucleophile:
-
If your molecule has a free amine or phenol ortho to the sulfone, mask it .
-
Action: Acetylate (Ac) or Benzylate (Bn) the nucleophile before sulfone formation.
-
Logic: An amide or ether is a poor nucleophile compared to an anion, shutting down the intramolecular attack.
-
-
Lower the Temperature:
-
Smiles rearrangement has a high activation energy barrier (formation of the strained spiro-cycle).
-
Action: Run reactions at
if using strong bases (e.g., LiHMDS, nBuLi).
-
Part 4: Validated Experimental Protocols
Protocol 1: Safe Synthesis via Sulfide Oxidation (Recommended)
Use this route to guarantee prevention of base-mediated Smiles rearrangement.
Reagents:
-
Aryl Sulfide precursor
-
-Chloroperbenzoic acid (
, 77% max) -
Dichloromethane (DCM)
-
Saturated
Procedure:
-
Dissolution: Dissolve 1.0 equiv of aryl sulfide in DCM (
). Cool to . -
Oxidation: Add 2.2 equiv of
portion-wise over 15 minutes.-
Critical: Do not use basic oxidants (like alkaline
). The acidity of mCPBA protects against rearrangement.
-
-
Monitoring: Warm to room temperature. Monitor by TLC/LCMS.[9]
-
Note: You will see the sulfoxide intermediate first (
), then the sulfone ( ).
-
-
Quench: Pour into saturated
(aq) and (to quench excess peroxide). -
Isolation: Extract with DCM. The product is the pure sulfone.
Protocol 2: Suppressing Rearrangement in Conditions
Use this if you MUST use base-mediated coupling.
Reagents:
-
Thiol/Sulfinate Nucleophile[3]
-
Aryl Halide Electrophile
-
Base:
(Cesium Carbonate) -
Solvent: DMF or DMSO
Optimization:
-
Base Choice: Use
instead of or .-
Reason: Carbonates are milder. Strong bases deprotonate the ortho-nucleophile (YH) completely, accelerating the rearrangement.
-
-
Concentration: Run at high dilution (
).-
Reason: While Smiles is intramolecular (concentration independent), high dilution prevents intermolecular polymerization side reactions that often accompany the rearrangement conditions.
-
-
Temperature: Do not exceed
. If the reaction is sluggish, add a catalyst (Pd or Cu) rather than increasing heat, which favors the rearrangement.
Part 5: Decision Tree for Process Chemists
Use this logic flow to select the correct synthetic strategy.
Caption: Logical workflow to assess risk and select the appropriate synthetic strategy.
References
-
Truce, W. E., Kreider, E. M., & Brand, W. W. (1970). The Smiles and Related Rearrangements of Aromatic Systems. Organic Reactions, 18, 99–215.[3] Link
-
Levy, A. A., Rains, H. C., & Smiles, S. (1931). The rearrangement of hydroxy-sulphones.[3][10] Part I. Journal of the Chemical Society, 3264–3269.[3] Link
-
Bahajaj, A. A., & Vernon, J. M. (1996). Smiles rearrangement of 2-aryloxy-2-methylpropanamides. Journal of the Chemical Society, Perkin Transactions 1, (10), 1041-1046. Link
-
Clayden, J., & Julia, M. (1994). The mechanism of the Julia-Kocienski olefination: A Smiles rearrangement.[2][11] Journal of the Chemical Society, Chemical Communications, (16), 1905-1906. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Smiles rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistry-reaction.com [chemistry-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SMILES REARRANGEMENT [REACTION AND MECHANISM] | PPTX [slideshare.net]
- 10. organicreactions.org [organicreactions.org]
- 11. pubs.acs.org [pubs.acs.org]
recrystallization solvents for 2-nitrophenyl phenyl sulfone purification
Technical Guide: Recrystallization & Purification of 2-Nitrophenyl Phenyl Sulfone
Topic: Recrystallization Solvents for 2-Nitrophenyl Phenyl Sulfone Purification CAS: 31515-43-2 Synonyms: 2-Nitrodiphenyl sulfone; 1-Nitro-2-(phenylsulfonyl)benzene Target Audience: Researchers, Process Chemists, and Drug Development Scientists[1][2][3]
Executive Summary
The purification of 2-nitrophenyl phenyl sulfone is a critical step following its synthesis, typically via the oxidation of 2-nitrophenyl phenyl sulfide.[1][2] The target compound is a stable, crystalline solid with a melting point of 146–150 °C . The primary challenge in purification is removing unreacted sulfide (yellow/orange) and sulfoxide intermediates while maximizing the yield of the white sulfone product.
Based on solubility data and literature precedents, Absolute Ethanol is the gold-standard solvent for routine purification, while Glacial Acetic Acid serves as a robust alternative for heavily contaminated crude batches.[2]
Part 1: Solvent Selection Strategy
The choice of solvent is dictated by the high melting point of the sulfone and its polarity profile. Sulfones are highly polar but water-insoluble, making protic organic solvents ideal candidates.[1][2][3]
Primary Solvent Recommendations
| Solvent System | Grade | Suitability | Mechanistic Rationale |
| Absolute Ethanol | ACS Reagent | Excellent (Standard) | High temperature coefficient of solubility.[1][2][3] The sulfone is sparingly soluble at RT but highly soluble at boiling (78 °C).[1] Ethanol effectively rejects non-polar sulfide impurities.[1][3] |
| Glacial Acetic Acid | Reagent | Good (Alternative) | Excellent for removing stubborn colored impurities.[1][3] The sulfone dissolves readily at boiling (118 °C).[1] Higher boiling point allows for better dissolution of "oiled" crude material.[1][3] |
| Ethanol / Water | 95:5 Mix | Optimization | Adding water (anti-solvent) to a saturated ethanol solution forces precipitation if yield is low, though it may trap ionic impurities.[2][3] |
| Toluene | Reagent | Specialized | Used when the impurity profile is highly non-polar.[1][3] Often used in a binary system with Hexane/Heptane.[1][3] |
Technical Insight: Avoid using benzene (historical precedent) due to toxicity.[1][3] Ethanol provides a safer and equally effective crystallization medium.[1][3]
Part 2: Detailed Experimental Protocols
Protocol A: Standard Recrystallization from Absolute Ethanol
Best for: Routine purification of crude material with >90% purity.[3]
-
Preparation: Place the crude 2-nitrophenyl phenyl sulfone in an Erlenmeyer flask. Add a stir bar.[1][3]
-
Dissolution: Add Absolute Ethanol (approx. 10–15 mL per gram of solid).
-
Heating: Heat the mixture to reflux (approx. 80 °C) on a stir plate/oil bath.
-
Note: If the solid does not dissolve completely after 10 minutes of reflux, add more ethanol in small portions (1–2 mL) until a clear solution is obtained.
-
-
Hot Filtration (Optional): If insoluble particles (dust, catalyst residue) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a glass frit.[2]
-
Crystallization: Remove from heat. Allow the flask to cool slowly to room temperature on a cork ring or wood block.
-
Finishing: Once room temperature is reached and crystals have formed, place the flask in an ice bath (0–4 °C) for 30 minutes to maximize yield.
-
Isolation: Filter the crystals using vacuum filtration (Buchner funnel). Wash the cake with cold ethanol. Dry in a vacuum oven at 50 °C.
Protocol B: Purification from Glacial Acetic Acid
Best for: Darkly colored crude or material containing significant sulfide/sulfoxide impurities.[2][3]
-
Dissolve the crude solid in the minimum amount of boiling Glacial Acetic Acid .[3]
-
Allow the solution to cool slowly to room temperature.
-
If crystallization is slow, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Filter the crystals and wash thoroughly with cold water to remove residual acid, followed by a small wash with cold ethanol to facilitate drying.[3]
Part 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for solvent selection and the purification workflow.
Caption: Decision logic for solvent selection based on crude material appearance and impurity profile.
Part 4: Troubleshooting & FAQs
Q1: My product is oiling out (forming a liquid layer) instead of crystallizing. What happened?
-
Cause: This often happens if the solution is too concentrated or if the cooling was too rapid.[3] It can also indicate a high level of impurities lowering the melting point.[3]
-
Solution: Re-heat the mixture until the oil dissolves. Add a small amount of additional solvent (10–20% volume).[1][3] Allow the solution to cool very slowly. Adding a "seed crystal" of pure sulfone at the cloud point is the most effective fix.
Q2: The crystals are still yellow after the first recrystallization.
-
Cause: The yellow color is likely due to trace 2-nitrophenyl phenyl sulfide (the precursor), which is intensely colored.[2]
-
Solution: A simple recrystallization may not be sufficient if the sulfide content is high (>5%).[1][3] You may need to:
-
Wash the solid with non-polar solvents (like cold hexanes) where the sulfide is more soluble than the sulfone.[1]
-
Perform a "charcoal treatment" during the hot filtration step (add activated carbon, boil for 5 mins, filter hot).
-
Recrystallize from Glacial Acetic Acid , which is superior for rejecting these specific impurities.[1][3]
-
Q3: Can I use water as a solvent?
-
Answer: No. 2-Nitrophenyl phenyl sulfone is insoluble in water.[1][3][4] However, water can be used as an anti-solvent .[2][3] You can dissolve the compound in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy, then cool. This increases yield but risks lower purity.[1][3]
Q4: What is the expected melting point range?
-
Answer: Pure 2-nitrophenyl phenyl sulfone melts sharply between 146 °C and 150 °C .[1][3] A broad range (e.g., 135–145 °C) indicates the need for a second recrystallization.[2]
References
-
D. R. Hogg et al. , "Organic Sulfur Compounds," The Journal of Organic Chemistry, Vol. 41, No. 9, 1976.[2] (Describes recrystallization of 2-nitrophenyl phenyl sulfone from absolute ethanol).
-
European Patent EP1011652A1 , "Novel diarylsulfone non-nucleoside reverse transcriptase inhibitors," 2000.[2][3] (Cites Ethanol and Glacial Acetic Acid as preferred crystallization solvents for 2-nitrodiphenyl sulfone).[1][3][5]
-
National Center for Biotechnology Information , "PubChem Compound Summary for CID 31515-43-2," PubChem.[1][2][3] (Verifies Melting Point and Physical Properties).[1][3][4][6] [1][2]
Sources
- 1. Diphenyl sulfone - Wikipedia [en.wikipedia.org]
- 2. EP1334956B1 - Method for preparing sulfone or sulfoxide compound - Google Patents [patents.google.com]
- 3. labproinc.com [labproinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. EP1011652A1 - Novel diarylsulfone non-nucleoside reverse transcriptase inhibitors of human immunodeficiency virus - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
troubleshooting incomplete oxidation of 2-nitrophenyl phenyl sulfide
The following technical guide is structured as a Tier 3 Support resource for researchers encountering difficulties with the oxidation of 2-nitrophenyl phenyl sulfide. It synthesizes mechanistic organic chemistry with practical troubleshooting protocols.
Topic: Troubleshooting Incomplete Oxidation & Side Reactions Ticket Type: Advanced Synthesis / Process Optimization Applicable Compounds: 2-nitrophenyl phenyl sulfide (CAS: 4171-83-9), 2-nitrophenyl phenyl sulfoxide, 2-nitrophenyl phenyl sulfone.
Executive Summary & Mechanistic Insight
The Core Challenge:
Oxidizing 2-nitrophenyl phenyl sulfide is kinetically distinct from oxidizing simple diaryl sulfides (e.g., diphenyl sulfide). The ortho-nitro group (
Mechanistic Impact:
-
Deactivation: The sulfur atom is significantly less nucleophilic. The first oxidation step (Sulfide
Sulfoxide) proceeds reasonably well, but the second step (Sulfoxide Sulfone) is often the rate-limiting bottleneck because the sulfoxide sulfur is already electron-deficient. -
Photochemical Instability: Unlike the sulfide, 2-nitrophenyl phenyl sulfoxide is photochemically unstable . Upon exposure to light, it undergoes an intramolecular oxygen transfer rearrangement to form 2-nitrosophenyl phenyl sulfone. This is a common "mystery byproduct" that confuses researchers.
Diagnostic Workflow
Use the following decision tree to identify the root cause of your failure mode.
Figure 1: Diagnostic decision tree for isolating failure modes in sulfide oxidation.
Technical FAQ & Troubleshooting Guide
Issue 1: "I want the sulfone, but the reaction stops at the sulfoxide."
Diagnosis: Electronic Deactivation. The electron-withdrawing nitro group reduces the electron density on the sulfur atom, making it a poor nucleophile for the electrophilic oxygen transfer from the oxidant (e.g., m-CPBA or Peracetic acid).
Corrective Protocol:
-
Oxidant Stoichiometry: Increase oxidant equivalents to 3.0–4.0 equiv . Standard 2.0–2.2 equiv is insufficient due to thermal decomposition of the oxidant over the extended reaction times required.
-
Temperature: Room temperature is often insufficient for the second oxidation step. Heat the reaction to reflux (if using
, switch to or DCE) or 70–90°C if using Acetic Acid. -
Catalysis: If using
, add a transition metal catalyst (e.g., or -based catalysts) to activate the peroxide.
Issue 2: "I see a green/blue tint or a byproduct with similar polarity to the sulfone."
Diagnosis: Photochemical Rearrangement (The "Ciamician-Dennstedt" type rearrangement).
2-nitrophenyl phenyl sulfoxide is sensitive to UV/visible light. It rearranges to 2-nitrosophenyl phenyl sulfone .[1][2] This byproduct is often colored (nitroso compounds can be green/blue in solution) and is an isomer of the sulfoxide, making mass spec interpretation confusing (same
Corrective Protocol:
-
Darkness: Wrap the reaction flask in aluminum foil immediately upon addition of the oxidant.
-
Workup: Perform extraction and column chromatography in low-light conditions or use amber glassware.
Issue 3: "The starting material is not dissolving."
Diagnosis: Solubility Mismatch. 2-nitrophenyl phenyl sulfide is highly crystalline and hydrophobic. It is insoluble in water and alcohols but soluble in DMSO, DMF, and chlorinated solvents.
Corrective Protocol:
-
Solvent Switch:
-
For m-CPBA: Use Dichloromethane (DCM) or Chloroform .
-
For
: Use Glacial Acetic Acid (AcOH). The sulfide is soluble in hot AcOH, which also catalyzes the formation of peracetic acid in situ.
-
Validated Experimental Protocols
Protocol A: Synthesis of 2-Nitrophenyl Phenyl Sulfone (Complete Oxidation)
Target:
-
Setup: Charge a round-bottom flask with 2-nitrophenyl phenyl sulfide (1.0 equiv) and Glacial Acetic Acid (0.2 M concentration).
-
Oxidant Addition: Add 30% Hydrogen Peroxide (
) (5.0 equiv). Note: Excess is needed to drive the sluggish second step. -
Catalyst (Optional but Recommended): Add 1 mol% Sodium Tungstate (
) to accelerate the reaction. -
Reaction: Heat to 80–90°C for 4–6 hours.
-
Critical: Wrap flask in foil to prevent photochemical side reactions.
-
-
Monitoring: Monitor by TLC (30% EtOAc/Hexanes). The sulfone is typically more polar than the sulfide but less polar than the sulfoxide in some systems, or very distinct by staining.
-
Workup: Cool to RT. Pour into ice water. The sulfone should precipitate as a white/off-white solid. Filter and wash with water.[3]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Protocol B: Synthesis of 2-Nitrophenyl Phenyl Sulfoxide (Selective Partial Oxidation)
Target: Stop at Sulfoxide without over-oxidation
-
Setup: Dissolve sulfide (1.0 equiv) in Dichloromethane (DCM) at 0°C .
-
Oxidant: Add m-CPBA (1.0–1.1 equiv max) portion-wise over 15 minutes.
-
Reaction: Stir at 0°C for 1–2 hours. Do not heat.
-
Quench: Quench immediately with saturated aqueous
or to destroy excess oxidant. -
Workup: Wash with
to remove m-chlorobenzoic acid. Dry and concentrate.
Data & Specifications
Reaction Pathway Visualization
Figure 2: Reaction pathway showing the sequential oxidation and the photochemical trap.
Analytical Data Reference
| Compound | 1H NMR Diagnostic Signals (CDCl3) | Appearance |
| Sulfide | Yellow crystalline solid | |
| Sulfoxide | Pale yellow solid (Light Sensitive!) | |
| Sulfone | White/Colorless crystals |
References
-
Mechanistic Insight & Photochemistry
-
Synthesis of Starting Material
-
Method: Nucleophilic aromatic substitution of 1-chloro-2-nitrobenzene with thiophenol.[4]
- Source:BenchChem Technical Guide.
-
URL:
-
-
General Oxidation Protocols (Electron Deficient Sulfides)
- Method: Use of Hydrogen Peroxide/Acetic Acid and transition metal catalysts for difficult substr
- Source:MDPI: Selective Oxid
-
URL:
-
Electrochemical Oxidation Data
- Context: Selective formation of sulfoxide vs sulfone using electrochemical cells.
- Source:ResearchGate: Sulfoxide and Sulfone Synthesis via Electrochemical Oxid
-
URL:
Sources
handling moisture sensitivity in sulfone carbanion formation
Status: Operational | Tier: Level 3 (Advanced Research Support) Topic: Handling Moisture Sensitivity in Sulfone Carbanion Formation Ticket ID: SULF-ION-2024[1]
Welcome to the Sulfone Chemistry Support Hub
User Advisory: You are accessing the advanced troubleshooting guide for sulfone
The Core Problem: Water (
This guide replaces "rule of thumb" chemistry with quantitative protocols to eliminate moisture as a variable.
Module 1: Critical Reagent Preparation (The Zero-Moisture Baseline)
Knowledge Base Article: KB-SOLV-01
The Myth of the Sodium Still
Many researchers rely on sodium/benzophenone stills. While they effectively remove oxygen (indicated by the purple ketyl radical), they are inferior to activated molecular sieves for reaching the ultra-low water content required for sensitive carbanion chemistry.
Data Comparison: Residual Water in THF Source: Williams, D. B. G., & Lawton, M. (2010).[1] J. Org.[1][2] Chem.
| Drying Method | Indicator Status | Residual Water (ppm) | Suitability for Sulfones |
| Na / Benzophenone | Purple (Ketyl Radical) | ~43 ppm | High Risk |
| Activated 3Å Sieves (20% m/v) | N/A | < 5 ppm | Optimal |
| Rotary Evaporator | None | > 500 ppm | Critical Failure |
The "Sieve-First" Protocol
To ensure your solvent does not kill your carbanion:
-
Activation: Heat 3Å molecular sieves (beads, not powder) at 300°C for 24 hours (or microwave in pulses). Cool under high-vacuum.
-
Loading: Add 20% mass/volume (e.g., 20g sieves per 100mL THF).
-
Incubation: Let stand for 48 hours before use.
-
Usage: Cannulate directly from the storage flask. Do not pour.
Module 2: Base Integrity & Titration
Knowledge Base Article: KB-BASE-02
Issue: Commercial n-BuLi or KHMDS degrades over time. Using a degraded base results in partial deprotonation.[1] If you calculate for 1.1 equivalents but only add 0.9 equivalents of active base, 10% of your starting material will remain unreacted regardless of reaction time.
Standard Operating Procedure: The Double-Titration Method
Do not rely on the molarity printed on the bottle.
Method: Titration with Diphenylacetic Acid (Kofron’s Method) or N-Pivaloyl-o-toluidine .[1]
Step-by-Step Protocol:
-
Setup: Flame-dry a 10mL flask with a stir bar. Cool under Ar/N2.
-
Indicator: Add 100 mg of diphenylacetic acid (accurately weighed).
-
Solvent: Add 5 mL of dry THF (from Module 1).
-
Titration:
-
Add the organolithium dropwise via a microliter syringe.[3][4][5]
-
Observation: The solution remains colorless as the base deprotonates the carboxylic acid (
~24). -
Endpoint: Once the acid is consumed, the base deprotonates the
-proton to form the dianion. The solution turns bright yellow and persists.
-
-
Calculation:
Module 3: Reaction Execution Workflow
Knowledge Base Article: KB-EXEC-03
Context: The diagram below illustrates the "Closed-Loop" system required for Julia-Kocienski or standard sulfone alkylations.
Caption: Workflow for sulfone carbanion generation. The critical failure point is the "Moisture Ingress" path, which reverts the reactive intermediate to the stable starting material.
Module 4: Troubleshooting Matrix
Knowledge Base Article: KB-TRBL-04
Symptom: "I recovered 90% starting material."
| Potential Root Cause | Diagnostic Check | The Fix |
| Wet Solvent | Did the solution bubble vigorously upon base addition? (Protonation of water releases gas).[1] | Switch to 3Å sieve-dried THF. Do not use still-distilled solvent without testing.[1] |
| Degraded Base | Did you titrate the base today? | Perform KB-BASE-02 titration.[1] Increase equivalents based on actual molarity. |
| Atmosphere Leak | Did you use a balloon or a Schlenk line? | Balloons are permeable to moisture over hours.[1] Use a dedicated Schlenk line with positive N2 pressure.[1] |
Symptom: "The reaction turned black/tarry, low yield."
| Potential Root Cause | Diagnostic Check | The Fix |
| Temperature too High | Did you add the base at 0°C or RT? | Sulfone carbanions can decompose or self-condense.[1] Always form at -78°C, then warm slowly only if necessary.[1] |
| Base too Strong | Using t-BuLi instead of n-BuLi/KHMDS? | Switch to a non-nucleophilic base like KHMDS or LDA if the sulfone has other sensitive groups. |
Symptom: "Julia-Kocienski Olefination gave poor E/Z selectivity."
| Potential Root Cause | Diagnostic Check | The Fix |
| Cation Effect | Did you use LiHMDS? | Switch to KHMDS. The larger Potassium counter-ion promotes the open transition state required for high E-selectivity in Julia-Kocienski reactions. |
| Solvent Polarity | Using pure THF? | Effect is solvent dependent.[1] Sometimes DMF (polar aprotic) improves the Smiles rearrangement step. |
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use DMF instead of THF?
A: Yes, but DMF is notoriously hygroscopic.[1] It must be distilled from Calcium Hydride (
Q: How do I know if my carbanion actually formed? A: Deuterium Quench Test.
-
Run the metallation step on a small aliquot (10 mg).[1]
-
Quench with
(Deuterium Oxide).[1] -
Run an NMR.[1]
-
Result: If the
-proton signal disappears (or integrates to lower value) and the coupling pattern simplifies, the carbanion formed successfully. If the proton signal remains, your base or solvent is the issue.
Q: Why KHMDS over n-BuLi? A: While n-BuLi is a stronger base, it is also a nucleophile (can attack the sulfone sulfur or other functional groups). KHMDS is bulky, non-nucleophilic, and the Potassium cation often accelerates the "Smiles rearrangement" in Julia-Kocienski olefinations.
References
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.[2]
-
Kofron, W. G., & Baclawski, L. M. (1976).[1] A convenient method for estimation of alkyllithium concentrations.[1] The Journal of Organic Chemistry.[2]
-
Watson, S. C., & Eastham, J. F. (1967).[1] Colored indicators for simple direct titration of magnesium and lithium reagents.[1] Journal of Organometallic Chemistry.[1]
-
Blakemore, P. R. (2002).[1][6] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds.[7] Journal of the Chemical Society, Perkin Transactions 1.[6]
-
Bordwell, F. G. (1988).[1] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research.[1]
Sources
- 1. Methyl phenyl sulfoxide | C7H8OS | CID 14516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. drs.illinois.edu [drs.illinois.edu]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
- 5. Titrating Alkyllithium Reagents - [www.rhodium.ws] [erowid.org]
- 6. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
Validation & Comparative
Comparison Guide: 1H NMR Spectrum of 1-Nitro-2-(phenylsulfonyl)benzene in CDCl3
Executive Summary & Structural Context[1][2][3][4]
The analysis of 1-Nitro-2-(phenylsulfonyl)benzene (also known as 2-nitrodiphenyl sulfone) presents a classic challenge in aromatic NMR interpretation: distinguishing between two electron-deficient rings connected by a strong electron-withdrawing sulfonyl (
This guide provides a comparative analysis of the target compound against its synthetic precursor (2-Nitrodiphenyl sulfide ) and its structural parent (Diphenyl sulfone ). The primary objective is to enable researchers to:
-
Validate Synthesis: Confirm the complete oxidation of the sulfide to the sulfone.
-
Assign Regiochemistry: Distinguish the asymmetric nitro-substituted ring from the unsubstituted phenyl ring.
The Molecule
The target molecule consists of two distinct aromatic systems:[1]
-
Ring A (Nitro-substituted): Highly electron-deficient due to the ortho-nitro and sulfonyl groups.
-
Ring B (Phenyl): Electron-deficient due to the sulfonyl group, but less so than Ring A.
Comparative Spectral Analysis
The following data compares the target molecule with its critical alternatives. The "Shift (Δδ)" column highlights the diagnostic movement of peaks that confirms structural change.
Table 1: Chemical Shift Comparison (CDCl3, 400 MHz)
| Proton Environment | Target: 2-Nitrodiphenyl Sulfone (δ ppm) | Precursor: 2-Nitrodiphenyl Sulfide (δ ppm) | Alternative: Diphenyl Sulfone (δ ppm) | Diagnostic Value |
| Ring A: H-3 (Ortho to | 8.25 - 8.35 (m) | ~8.0 - 8.1 | N/A | Highest Field Shift: Indicates strong deshielding by |
| Ring A: H-6 (Ortho to | 8.15 - 8.25 (m) | ~6.8 - 7.0 | N/A | Oxidation Monitor: Massive downfield shift (>1.2 ppm) upon oxidation of S to |
| Ring B: Ortho (Ortho to | 7.95 - 8.05 (d) | ~7.3 - 7.5 | 7.94 - 7.98 | Sulfone Signature: Characteristic doublet for phenyl sulfones. |
| Ring B: Meta/Para | 7.55 - 7.70 (m) | ~7.2 - 7.4 | 7.50 - 7.60 | Baseline: Overlapping multiplet region, less diagnostic. |
Technical Insight: The most critical diagnostic feature is the resolution of the H-3 and H-6 protons on the nitro ring. In the sulfide precursor, the sulfur atom is electron-donating by resonance, shielding the ortho protons. In the sulfone, the
group is strongly electron-withdrawing, pushing these protons downfield into the 8.0+ ppm region, often overlapping with the nitro-ortho protons.
Structural Logic & Signaling Pathways
The following diagram illustrates the electronic effects governing the chemical shifts and the logical flow of the oxidation monitoring process.
Figure 1: Electronic influence map showing how the Nitro and Sulfonyl groups cooperatively deshield Ring A protons, creating the distinct downfield spectral signature.
Experimental Protocols
To ensure reproducibility and spectral fidelity, the following protocols for synthesis (to generate the sample) and NMR preparation are recommended.
Protocol A: Synthesis via Oxidation (Self-Validating)
Objective: Convert 2-nitrodiphenyl sulfide to 2-nitrodiphenyl sulfone. Validation: The reaction is monitored by the disappearance of the yellow sulfide color and the shift of the H-6 proton in NMR.
-
Reagents: Dissolve 2-nitrodiphenyl sulfide (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).
-
Oxidant: Add 30%
(5.0 eq) dropwise at room temperature. -
Reaction: Heat to reflux (100°C) for 2-4 hours.
-
Checkpoint: The solution should turn from yellow/orange (sulfide) to colorless/pale (sulfone).
-
-
Workup: Cool to room temperature. Pour into ice water. The sulfone will precipitate as a white solid. Filter and wash with water.
-
Purification: Recrystallization from Ethanol/Water is preferred over column chromatography for sulfones.
Protocol B: NMR Sample Preparation
Objective: Obtain a high-resolution spectrum with minimal water interference.
-
Solvent Choice: Use CDCl3 (99.8% D) with 0.03% TMS.
-
Note: Sulfones are moderately soluble in CDCl3. If solubility is poor, use DMSO-d6, but note that chemical shifts will move slightly downfield (~0.1-0.2 ppm).
-
-
Concentration: Prepare a solution of 10-15 mg of sample in 0.6 mL of solvent.
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (d1): 1.0 s (Sulfones relax relatively slowly; ensure d1 is sufficient for integration accuracy).
-
Scans (ns): 16 or 32.
-
Experimental Workflow Diagram
This workflow visualizes the path from crude reaction mixture to validated spectral data.
Figure 2: Step-by-step workflow for isolating the sulfone and validating the product via NMR.
Detailed Spectral Assignment (Interpretation)
When analyzing the spectrum in CDCl3, look for these specific signals to confirm the structure:
-
The "Deshielded Zone" (8.15 - 8.40 ppm):
-
You will see two distinct signals here, integrating to 1H each.[1][2][3]
-
H-3 (Nitro Ring): Usually a doublet or doublet-of-doublets (dd). This is the most downfield signal due to the inductive effect of the adjacent Nitro group.[4]
-
H-6 (Nitro Ring): Also a dd.[3] This proton is adjacent to the Sulfonyl group. Its presence in this region (vs. 7.0 ppm) confirms the oxidation state is
, not .
-
-
The "Sulfone Doublet" (7.95 - 8.05 ppm):
-
A strong 2H doublet. These are the ortho-protons of the unsubstituted phenyl ring (Ring B). They are deshielded by the sulfone but lack the additional push of a nitro group.
-
-
The "Aromatic Multiplet" (7.50 - 7.80 ppm):
-
Contains the remaining protons: H-4/H-5 of the nitro ring and the meta/para protons of the phenyl ring.
-
Tip: Do not try to assign every peak in this multiplet for routine confirmation. Focus on the three downfield signals (H-3, H-6, Ring B-ortho) for identification.
-
References
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry: NMR data for diaryl sulfones. Retrieved from
-
National Institutes of Health (PubChem). (2025). 2-Nitrobenzyl phenyl sulfone (Compound Summary).[5] Note: Structural isomer reference for shift comparison. Retrieved from
-
Babu, R., et al. (2017). Catalyst-free oxidation of sulfides to sulfones using Oxone.[6] Research on Chemical Intermediates.[7][8][9] Retrieved from
-
University of Wisconsin-Madison. (2020).[7] Hans Reich's Collection: Proton Chemical Shifts and Electronic Effects. Retrieved from
-
MDPI. (2006). Synthesis of 1-Nitro-3-[(phenylsulfonyl)methyl]benzene via Hydrogen Peroxide Oxidation.[2] (Protocol adaptation). Retrieved from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. 2-Nitrobenzyl phenyl sulfone | C13H11NO4S | CID 363890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. nbinno.com [nbinno.com]
- 9. Sulfone synthesis by oxidation [organic-chemistry.org]
characteristic IR peaks of nitro and sulfone groups in 2-nitrophenyl phenyl sulfone
The following guide provides a technical analysis of the infrared (IR) characterization of 2-Nitrophenyl Phenyl Sulfone (also known as 2-Nitrodiphenyl sulfone). It focuses on the spectroscopic distinction between the nitro and sulfone functional groups, which present a unique diagnostic challenge due to spectral overlap.
Executive Summary
2-Nitrophenyl Phenyl Sulfone (CAS: 31515-43-2) is a critical intermediate in the synthesis of pharmaceutical sulfonamides and functionalized polymers. Its structural validation relies heavily on Infrared (IR) Spectroscopy to confirm the oxidation state of the sulfur atom.
The spectroscopic fingerprint of this molecule is defined by two dominant electron-withdrawing groups: the Nitro (-NO₂) group and the Sulfone (-SO₂-) bridge.
-
Primary Challenge: The symmetric stretching frequency of the nitro group (~1350 cm⁻¹) often overlaps with the asymmetric stretching frequency of the sulfone group (~1320 cm⁻¹), creating a complex "fingerprint" region.
-
Diagnostic Solution: Validation requires identifying the Sulfone Symmetric Stretch (~1160 cm⁻¹) , which appears as a distinct, strong band absent in sulfide precursors and sulfoxide intermediates.
Mechanistic Insight: The "Overlap" Phenomenon
In 2-nitrophenyl phenyl sulfone, the ortho-substitution of the nitro group creates a sterically crowded electronic environment. Understanding the vibrational modes is essential for accurate interpretation.
The Nitro Group (-NO₂)
The nitro group exhibits two characteristic fundamental vibrations:
-
Asymmetric Stretch (
): A strong absorption typically found between 1550–1530 cm⁻¹ . In ortho-substituted arenes, this band may split or shift slightly due to field effects. -
Symmetric Stretch (
): A strong absorption between 1370–1330 cm⁻¹ .
The Sulfone Group (-SO₂-)
The sulfone group is characterized by two intense stretching bands resulting from the coupling of the two S=O bonds:
-
Asymmetric Stretch (
): A strong doublet or broad band typically between 1330–1300 cm⁻¹ . -
Symmetric Stretch (
): A sharp, intense band between 1160–1140 cm⁻¹ .
The Conflict
The Nitro
Comparative Analysis: Product vs. Alternatives
To validate the synthesis of 2-nitrophenyl phenyl sulfone, one must compare its spectrum against its reduced precursors (Sulfide) and partial oxidation products (Sulfoxide).
| Functional Group | Mode | Sulfide (Precursor) | Sulfoxide (Intermediate) | Sulfone (Target Product) |
| Nitro (-NO₂) | ~1525 cm⁻¹ (Strong) | ~1530 cm⁻¹ (Strong) | ~1540 cm⁻¹ (Strong) | |
| ~1340 cm⁻¹ (Strong) | ~1345 cm⁻¹ (Strong) | ~1360 cm⁻¹ (Overlap) | ||
| Sulfur Link | S-C | ~750 cm⁻¹ (Weak) | N/A | N/A |
| S=O | Absent | ~1050 cm⁻¹ (Strong) | Absent | |
| O=S=O ( | Absent | Absent | ~1320 cm⁻¹ (Strong/Overlap) | |
| O=S=O ( | Absent | Absent | ~1160 cm⁻¹ (Distinct) |
Key Takeaway: The disappearance of the 1050 cm⁻¹ sulfoxide band and the appearance of the 1160 cm⁻¹ sulfone band is the definitive proof of complete oxidation.
Experimental Protocol
Method: ATR-FTIR (Attenuated Total Reflectance)
For solid crystalline samples like 2-nitrophenyl phenyl sulfone (MP ~147°C), ATR is preferred over KBr pellets to avoid moisture interference and sample grinding variations.
Equipment: FTIR Spectrometer with Diamond or ZnSe ATR crystal. Resolution: 4 cm⁻¹.[1] Scans: 16–32.
Step-by-Step Workflow:
-
Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum to subtract atmospheric CO₂ and H₂O.
-
Sample Loading: Place approximately 5–10 mg of the solid 2-nitrophenyl phenyl sulfone onto the center of the crystal.
-
Compression: Lower the pressure arm (anvil) until the force gauge indicates optimal contact. Note: Poor contact yields weak peaks; excessive pressure can damage softer ZnSe crystals.
-
Acquisition: Run the scan.
-
Post-Processing: Apply baseline correction if necessary. Identify the diagnostic peaks at 1540 cm⁻¹, 1360/1320 cm⁻¹, and 1160 cm⁻¹.
Visualizing the Diagnostic Logic
The following diagram illustrates the decision tree for validating the compound based on spectral data.
Caption: Decision logic for distinguishing 2-nitrophenyl phenyl sulfone from its sulfide precursor and sulfoxide intermediate using IR characteristic peaks.
Synthesis Monitoring Workflow
When synthesizing this compound (typically via oxidation of 2-nitrophenyl phenyl sulfide with
Caption: Evolution of spectral markers during the oxidation of sulfide to sulfone.
References
-
NIST Chemistry WebBook. Infrared Spectrum of Diphenyl Sulfone.[1] National Institute of Standards and Technology.[1] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on functional group frequencies).
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Nitro Groups. Available at: [Link]
-
Michigan State University. Infrared Spectroscopy: Characteristic Absorptions. Available at: [Link][2][3][4]
Sources
- 1. Diphenyl sulfone [webbook.nist.gov]
- 2. Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical study of 4-chloroaniline in a water/acetonitrile mixture. A new method for the synthesis of 4-chloro-2-(phenylsulfonyl)aniline and N-(4-chlorophenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Distinguishing Sulfone vs. Sulfoxide Impurities by NMR
In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of molecular structures is not just a matter of academic rigor—it is a cornerstone of safety, efficacy, and regulatory compliance. The oxidation of a sulfide to a sulfoxide, and subsequently to a sulfone, is a common transformation, often representing a critical step in a synthetic route or an undesired impurity pathway. Distinguishing between these oxidation states, particularly sulfoxides and sulfones, is a frequent challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive tool for this task.
This guide provides an in-depth comparison of how sulfone and sulfoxide functionalities are differentiated using NMR. We will move from the fundamental principles reflected in 1D NMR to the application of more advanced techniques for unambiguous structural elucidation, providing both the "how" and the crucial "why" behind the experimental choices.
The Fundamental Distinction: Electronic Effects on Chemical Shifts
The core difference between a sulfoxide (R-S(=O)-R') and a sulfone (R-S(=O)₂-R') lies in the oxidation state of the sulfur atom. The addition of a second oxygen atom in the sulfone group has a profound impact on the local electronic environment. This oxygen atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect. This effect is the primary driver for the observable differences in NMR spectra.
The most immediate indicator of oxidation state is the chemical shift of protons on carbons adjacent (α) to the sulfur atom.
-
The Principle: The two electron-withdrawing oxygen atoms in a sulfone group deshield the adjacent α-protons more strongly than the single oxygen in a sulfoxide. Deshielded protons experience a stronger effective magnetic field and thus resonate at a higher frequency, i.e., further downfield (higher ppm value).
-
In Practice: Protons α to a sulfone are consistently found further downfield than the analogous protons α to a sulfoxide. This downfield shift is typically in the range of 0.3-0.6 ppm , a significant and usually diagnostic difference.[1][2][3]
The same inductive effect impacts the α-carbon, and the result is often more pronounced than in the proton spectrum.
-
The Principle: The sulfonyl group's (SO₂) powerful electron-withdrawing nature deshields the α-carbon nucleus to a much greater extent than the sulfinyl group (SO).
-
In Practice: The chemical shift of a carbon α to a sulfone is significantly downfield compared to the corresponding carbon in a sulfoxide. This shift difference can be substantial, often in the range of 5-15 ppm , providing a highly reliable diagnostic marker.[1][4]
Table 1: Comparative Chemical Shifts (δ) for Sulfoxide vs. Sulfone
| Nucleus | Position Relative to Sulfur | Typical Chemical Shift (ppm) - Sulfoxide | Typical Chemical Shift (ppm) - Sulfone | Typical Δδ (Sulfone - Sulfoxide) |
| ¹H | Protons on α-Carbon | 2.5 - 3.2 | 2.8 - 3.8 | +0.3 to +0.6 ppm |
| ¹³C | α-Carbon | 40 - 55 | 50 - 65 | +5 to +15 ppm |
Note: These are typical ranges for alkyl sulfoxides/sulfones and can vary based on the full molecular structure. The key diagnostic is the relative downfield shift (Δδ) of the sulfone signals.
Experimental Workflow: From Sample Prep to 1D Spectra
-
Sample Preparation:
-
Weighing: Accurately weigh 1-10 mg of the sample.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent. The choice is important.
-
CDCl₃ (Deuterated Chloroform): A good first choice for many organic molecules.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for more polar compounds. Be aware that the residual solvent peak of DMSO-d₆ at ~2.50 ppm can sometimes overlap with α-proton signals of sulfoxides.[5]
-
-
-
Spectrometer Setup:
-
Insert the sample into the magnet.
-
Lock and Shim: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity and resolution. This is a critical step for obtaining sharp, well-defined peaks.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N), especially for detecting low-level impurities.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. As ¹³C has a low natural abundance, this will require significantly more scans than the ¹H spectrum. A modern spectrometer can often acquire a good quality spectrum in minutes to a few hours, depending on the sample concentration.
-
Beyond 1D NMR: Advanced Techniques for Complex Cases
Sometimes, 1D spectra are not sufficient. Signal overlap in a complex molecule or the need for absolute, irrefutable proof may require more advanced methods.
-
The Principle: A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.
-
The Application: This is the most powerful tool for confirming assignments. By running an HSQC, you can definitively link the downfield-shifted α-protons to the corresponding downfield-shifted α-carbon. If the proton at 3.5 ppm correlates with the carbon at 60 ppm, you have built a self-validating case for the presence of a sulfone. This removes any ambiguity that might arise from coincidental signal overlap in the 1D spectra.
-
The Principle: DOSY is a non-invasive NMR technique that separates signals of different molecules in a mixture based on their translational diffusion rates.[6][7] Larger molecules tumble and diffuse more slowly than smaller ones. The technique generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other.
-
The Application: While a sulfoxide and its corresponding sulfone have very similar molecular weights, the sulfone is generally more polar. In certain solvent systems, this can lead to a larger hydrodynamic radius due to stronger solvent interactions, causing it to diffuse slightly more slowly. All proton signals belonging to the sulfone will align horizontally at one diffusion coefficient, while all signals from the sulfoxide will align at a slightly different one. This provides an excellent orthogonal method to confirm that a set of signals belongs to a single species, aiding in the deconvolution of complex mixtures.[8][9]
Conclusion
For the vast majority of cases, the differentiation between a sulfoxide and a sulfone impurity is a straightforward process based on fundamental principles of NMR spectroscopy. The greater inductive effect of the sulfonyl group (SO₂) compared to the sulfinyl group (SO) consistently results in a predictable and significant downfield chemical shift for both the α-protons and, more definitively, the α-carbons. By following a systematic workflow of acquiring high-quality 1D ¹H and ¹³C spectra, researchers can confidently make this critical assignment. In cases of spectral complexity or for ultimate confirmation, 2D techniques like HSQC provide an unequivocal link between the proton and carbon environments, solidifying the structural elucidation.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link][8][9]
-
Richards, S. A., & Hollerton, J. C. (2022). Essential Practical NMR for Organic Chemistry (2nd ed.). Wiley. [Link]
-
Chauhan, M. S., & Still, I. W. J. (1975). ¹³C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 53(19), 2880-2888. [Link][4]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Abraham, R. J., Byrne, J. J., & Griffiths, L. (2010). Observed and calculated ¹H and ¹³C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones. Magnetic Resonance in Chemistry, 48(9), 718-726. [Link][1]
- Duddeck, H. (2002). Structure Elucidation by Modern NMR: A Workbook. Springer.
-
Abraham, R. J., et al. (2008). ¹H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link][2]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][5]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
Antkowiak, W. Z., et al. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Chemaxon. [Link]
Sources
- 1. Observed and calculated 1H and 13C chemical shifts induced by the in situ oxidation of model sulfides to sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]
- 8. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 9. High-Resolution NMR Techniques in Organic Chemistry - Timothy D.W. Claridge - Google Books [books.google.com.sg]
Comparative Guide: 2-Nitrophenyl Sulfone vs. Benzothiazole Sulfone in Julia-Kocienski Olefination
This guide provides an in-depth technical comparison between 2-Nitrophenyl Phenyl Sulfone (and its alkyl variants) and Benzothiazole (BT) Sulfone within the context of the Julia-Kocienski Olefination .
While Benzothiazole (BT) sulfone is the standard-bearer for the modern, one-pot Julia-Kocienski reaction, 2-Nitrophenyl sulfone represents a distinct class of activators that bridges the gap between the Classic Julia (reductive elimination) and the Modified Julia (base-induced elimination).
Executive Summary
The choice between 2-Nitrophenyl (2-NP) Sulfone and Benzothiazole (BT) Sulfone dictates the reaction pathway, stereoselectivity, and operational complexity of the olefination.
| Feature | Benzothiazole (BT) Sulfone | 2-Nitrophenyl (2-NP) Sulfone |
| Primary Methodology | Julia-Kocienski (One-Pot) | Classic Julia (Two-Step) or Modified One-Pot |
| Mechanism | Base-induced Smiles Rearrangement followed by spontaneous elimination. | Typically Reductive Elimination (Na/Hg, SmI₂). Can undergo SNAr (Smiles-type) under specific conditions. |
| Stereoselectivity | High E-selectivity (trans), especially with bulky bases/solvents. | Variable. Classic reduction gives E . One-pot SNAr variants often show lower selectivity or Z bias. |
| Atom Economy | Moderate (Loss of SO₂ + Benzothiazolone). | Low to Moderate (Loss of sulfinate/sulfide + reducing agent residues). |
| Reagent Stability | High crystalline stability; commercial availability. | Good stability; nitro group sensitive to reducing conditions. |
| Best For | Large-scale synthesis of E-alkenes ; base-sensitive substrates. | Difficult substrates requiring radical intermediates; scenarios where BT fails to rearrange. |
Mechanistic Underpinnings[1]
The core divergence lies in how the C-S bond is cleaved to form the alkene.
A. Benzothiazole (BT) Sulfone: The Smiles Pathway
The BT sulfone is designed for the Julia-Kocienski protocol. The heteroaryl ring (benzothiazole) acts as an electrophilic trap for the alkoxide intermediate.
-
Metallation: The sulfone is deprotonated (e.g., by LiHMDS).
-
Addition: The carbanion attacks the aldehyde, forming a
-alkoxysulfone. -
Smiles Rearrangement: The alkoxide attacks the C=N bond of the benzothiazole ring (ipso substitution). The heterocyclic ring migrates from Sulfur to Oxygen.
-
Elimination: The resulting sulfinate spontaneously eliminates SO₂ and the lithiated benzothiazolone, yielding the alkene.
B. 2-Nitrophenyl (2-NP) Sulfone: The SNAr / Reductive Pathway
The 2-NP sulfone is traditionally the "activator" for the Classic Julia .
-
Classic Route (Two-Step): Addition to aldehyde
Acylation of alcohol Reductive elimination (single electron transfer using Na/Hg or SmI₂). This proceeds via a radical mechanism, thermodynamically favoring the E-alkene . -
One-Pot (Modified) Route: The ortho-nitro group is a powerful electron-withdrawing group (EWG). Under specific basic conditions, the intermediate alkoxide can attack the ipso-carbon of the phenyl ring (activated by NO₂), displacing the sulfinate via an intramolecular SNAr mechanism (analogous to Smiles). However, this is kinetically slower than the BT rearrangement and often requires higher temperatures or specific solvents (DMF/HMPA), which can erode stereoselectivity.
C. Mechanistic Visualization (Graphviz)
Caption: Divergent pathways of BT (Smiles-driven) vs. 2-NP (Reductive or SNAr-driven) sulfones.
Performance Analysis
Stereoselectivity (E/Z Ratio)
-
BT Sulfone: Known for high E-selectivity (>90:10). The stereochemistry is determined during the initial addition step (anti-addition favored with large cations like K+ or in polar solvents) and the stereospecific Smiles rearrangement.
-
Optimization: Use LiHMDS in THF for stability, or KHMDS in DME/HMPA to push for open transition states if E-selectivity is poor.
-
-
2-NP Sulfone:
-
Reductive (Classic): Excellent E-selectivity because the radical intermediate equilibrates to the thermodynamic product.
-
One-Pot (SNAr): Often yields mixtures or lower E-selectivity compared to BT. The transition state for the SNAr displacement is less rigid than the 5-membered chelate formed by BT.
-
Reaction Conditions & Tolerance
-
BT Sulfone: Mild conditions (-78°C to RT). Compatible with esters, nitriles, and silyl ethers.
-
2-NP Sulfone:
-
Reductive: Harsh. Na/Hg is toxic; SmI₂ is expensive. Incompatible with other reducible groups (nitro, azide, ketones).
-
One-Pot: Requires higher temperatures (often reflux) to force the SNAr, which can degrade sensitive substrates.
-
Experimental Protocols
Protocol A: Standard Julia-Kocienski with BT Sulfone
Objective: Synthesis of (E)-Stilbene derivative.
-
Preparation: Dry THF, LiHMDS (1.0 M in THF), BT-Sulfone derivative, Aldehyde.
-
Metallation:
-
Cool a solution of BT-Sulfone (1.0 equiv) in THF (0.1 M) to -78°C .
-
Add LiHMDS (1.1 equiv) dropwise. The solution typically turns deep yellow/orange.
-
Stir for 30 minutes at -78°C.
-
-
Addition:
-
Add the Aldehyde (1.1 equiv) neat or in minimal THF dropwise.
-
Stir for 1 hour at -78°C.
-
-
Rearrangement/Elimination:
-
Allow the reaction to warm slowly to Room Temperature (RT) over 2-3 hours. The mixture will fade in color as the elimination proceeds.
-
Note: If reaction stalls, heat to 40°C.
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[1] Wash with water/brine. Dry over Na₂SO₄.[1]
Protocol B: One-Pot Modified Julia with 2-Nitrophenyl Sulfone
Objective: Olefination using 2-NP sulfone via SNAr (Base-induced).
-
Preparation: DMF (anhydrous), KHMDS (0.5 M in toluene), 2-NP-Sulfone, Aldehyde.
-
Execution (Barbier-type):
-
Dissolve 2-NP-Sulfone (1.0 equiv) and Aldehyde (1.2 equiv) in DMF (0.2 M).
-
Cool to 0°C .
-
Add KHMDS (1.5 equiv) dropwise. The solution turns dark red/brown.
-
-
Reaction:
-
Stir at 0°C for 30 mins, then warm to RT.
-
If TLC shows intermediate adduct but no alkene, heat to 60-80°C to drive the SNAr rearrangement.
-
-
Workup: Pour into ice water. Extract with Et₂O (to remove DMF). Wash extensively with water.
Decision Matrix: Which to Choose?
| Scenario | Recommended Reagent | Reason |
| Targeting pure E-alkene | BT Sulfone | Reliable stereocontrol via Smiles mechanism. |
| Substrate has reducible groups (e.g., -N₃, -NO₂) | BT Sulfone | Avoids the reducing agents of Classic Julia. |
| BT Sulfone fails to eliminate | 2-NP Sulfone (Classic) | The radical reductive elimination is a "sledgehammer" that works when Smiles fails. |
| Cost is the primary driver | 2-NP Sulfone | 2-Nitrothiophenol precursors are often cheaper than 2-mercaptobenzothiazole. |
| Very hindered aldehyde | PT Sulfone (Alternative) | Note: Phenyl Tetrazole (PT) is often superior to both BT and 2-NP for hindered substrates. |
References
-
Kocienski, P. J., et al. (1998). "A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones." Synlett. Link
-
Blakemore, P. R. (2002). "The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds."[2] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Baudin, J. B., et al. (1991). "A Direct Synthesis of Olefins by Reaction of Carbonyl Compounds with Lithio Derivatives of 2-[Alkyl- or (2'-Alkenyl)- or Benzyl-Sulfonyl]-Benzothiazoles." Tetrahedron Letters. Link
-
Truce, W. E., et al. (1958). "The Smiles Rearrangement of 2-Nitrophenyl Sulfones." Journal of the American Chemical Society. (Foundational mechanistic reference for 2-NP rearrangement). Link
-
Aïssa, C. (2011). "Mechanisms of the Julia-Kocienski Olefination." European Journal of Organic Chemistry. Link
Sources
The Definitive Guide to Sulfide-to-Sulfone Oxidation: Reagent Selection & Process Optimization
Executive Summary: The Strategic Pivot to Sulfones
In drug discovery and materials science, the sulfone moiety (
While the oxidation of sulfides to sulfoxides is kinetically favored, driving the reaction to the sulfone state without over-oxidizing sensitive functional groups or generating unmanageable waste requires precise reagent selection. This guide moves beyond basic textbook definitions to evaluate the causality, scalability, and chemoselectivity of the three dominant oxidation systems: Peroxides (Catalytic), Peracids (m-CPBA), and Persulfates (Oxone®).
Mechanistic Foundation
Understanding the stepwise oxidation is critical for troubleshooting. The reaction proceeds via two distinct electrophilic attacks. The first oxidation (sulfide
Visualization: Stepwise Oxidation Pathway
Figure 1: The kinetic barrier between sulfoxide and sulfone requires specific activation strategies.
Critical Comparison of Oxidation Agents
A. Hydrogen Peroxide ( ) + Transition Metal Catalysts
The Green Standard for Scale-Up
-
Mechanism:
alone is sluggish for the second oxidation step. High-valent metals (W, Mo, V) form active peroxo-metal species (e.g., peroxotungstate) that transfer oxygen more efficiently than itself. -
Pros: Highest atom economy (byproduct is water), low cost, scalable.
-
Cons: Requires pH control; some catalysts are expensive or hard to remove.
-
Best For: Large-scale synthesis, substrates with acid-stable groups.
B. meta-Chloroperoxybenzoic Acid (m-CPBA)
The Lab-Bench Workhorse
-
Mechanism: Strong electrophilic oxygen transfer via a spiro-transition state.
-
Pros: High solubility in organic solvents (DCM), rapid reaction at low temps, no catalyst needed.
-
Cons: Poor atom economy (generates m-chlorobenzoic acid waste), shock sensitive, expensive, potential epoxidation of alkenes.
-
Best For: Small-scale exploratory chemistry, late-stage functionalization where yield trumps cost.
C. Oxone® (Potassium Peroxymonosulfate)
The Robust & Selective Alternative
-
Mechanism: The active species is the peroxymonosulfate anion (
). -
Pros: Non-toxic solid, easy handling, highly selective (often spares double bonds), works well in aqueous/alcoholic mixtures.
-
Cons: Insoluble in non-polar solvents, generates salt waste (
), acidic (requires buffering for sensitive substrates). -
Best For: Polar substrates, rapid library generation, acid-insensitive compounds.
Performance Metrics & Decision Matrix
Comparative Data Table
| Feature | m-CPBA | Oxone® | |
| Active Species | Peroxotungstate | Peracid | Peroxymonosulfate |
| Atom Economy | Excellent | Poor | Moderate |
| Reaction Time | 2 - 12 h | 0.5 - 2 h | 1 - 4 h |
| Chemoselectivity | High (tunable) | Low (epoxidizes alkenes) | High |
| Scalability | High | Low (Safety/Cost) | Medium |
| Byproducts | m-CBA (Solid waste) | Sulfate salts | |
| Cost | $ |
Decision Tree: Selecting the Right Agent
Figure 2: Strategic selection framework based on substrate sensitivity and scale.
Experimental Protocols
Protocol A: Green Catalytic Oxidation ( )
Recommended for: Scale-up and simple alkyl/aryl sulfides.
-
Setup: To a flask containing the sulfide (10 mmol), add Sodium Tungstate dihydrate (
, 0.05 eq, 0.5 mmol) and Phenylphosphonic acid (0.05 eq) (optional, acts as co-catalyst). -
Solvent: Add water (10 mL) or MeOH/Water (1:1) if solubility is poor.
-
Addition: Heat to 50°C. Dropwise add 30%
(2.5 eq, 25 mmol). Caution: Exothermic. -
Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Polarity shift: Sulfide < Sulfone).
-
Workup: Cool to RT. Quench excess peroxide with saturated
.[1] Extract with EtOAc.[1] Wash with brine, dry overngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> , and concentrate.[1] -
Validation:
H NMR will show a significant downfield shift of -protons (approx. +1.5 ppm vs sulfide).
Protocol B: Rapid Lab-Scale Oxidation (m-CPBA)
Recommended for: Small scale, non-acid sensitive, no alkenes.
-
Setup: Dissolve sulfide (1.0 mmol) in Dichloromethane (DCM) (10 mL). Cool to 0°C.[1][2][3]
-
Addition: Add m-CPBA (77% purity, 2.5 eq, 2.5 mmol) portion-wise over 10 minutes.
-
Reaction: Warm to RT and stir for 1-2 hours. A white precipitate (m-chlorobenzoic acid) will form.
-
Workup: Dilute with DCM. Wash sequentially with:
-
Purification: Dry organic layer and concentrate. Recrystallization is often sufficient.
Protocol C: Chemoselective Oxidation (Oxone®)
Recommended for: Substrates with double bonds or nitrogen heterocycles.
-
Setup: Dissolve sulfide (1.0 mmol) in MeOH/Water (1:1, 10 mL).
-
Addition: Add Oxone® (1.5 - 2.0 eq) as a solid in one portion.
-
Note: If substrate is acid-sensitive, pre-mix Oxone with
(3 eq) before addition.
-
-
Reaction: Stir at RT for 2-4 hours.
-
Workup: Filter off the white solid salts (
). Dilute filtrate with water and extract with EtOAc. -
Result: High yield of sulfone with minimal epoxide formation on bystander alkenes.
References
-
Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290. Link
-
Sato, K., et al. (1997). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647.
systems). Link -
Mamata, S., et al. (2014). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes. RSC Advances, 2014.[5] Link
-
Bahrami, K., et al. (2010).[6] 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) is an efficient promoter for the oxidation of sulfides.[6] The Journal of Organic Chemistry, 75(18), 6208-6213. Link
-
Voutyritsa, E., et al. (2017).[6][7] Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones.[8][9] Synthesis, 49, 917-924.[7][8] Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. WO2001062719A1 - Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide - Google Patents [patents.google.com]
- 4. jchemrev.com [jchemrev.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Sulfone synthesis by oxidation [organic-chemistry.org]
- 7. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Frontiers | Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems [frontiersin.org]
mass spectrometry fragmentation pattern of 2-nitrophenyl phenyl sulfone
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 2-nitrophenyl phenyl sulfone , specifically designed for researchers and drug development professionals. It moves beyond basic spectral interpretation to explore the mechanistic "ortho-effects" that distinguish this compound from its structural isomers.
Executive Summary & Application Context
2-Nitrophenyl phenyl sulfone (MW: 263.27 Da) is a critical intermediate in the synthesis of sulfonyl-based pharmacophores and agrochemicals. In drug development, distinguishing the 2-nitro (ortho) isomer from its 3-nitro (meta) and 4-nitro (para) analogues is vital, as the ortho-substitution pattern drastically alters metabolic stability and solubility profiles.[1]
This guide focuses on the Electron Ionization (EI) and Electrospray Ionization (ESI) fragmentation behaviors.[1] The core differentiator is the "Ortho Effect," a proximity-driven rearrangement unique to the 2-nitro isomer that is absent in meta/para alternatives.
Mechanistic Deep Dive: The Ortho Effect
The defining feature of the 2-nitrophenyl phenyl sulfone mass spectrum is not simple bond cleavage, but rather an intramolecular rearrangement facilitated by the steric proximity of the nitro (
Fragmentation Pathways[1][2][3][4][5]
-
Pathway A (Standard Cleavage): Direct loss of the nitro group (
) or sulfonyl group ( ).[1] This is the dominant pathway for meta and para isomers. -
Pathway B (The Ortho Rearrangement): In the 2-nitro isomer, an oxygen atom from the nitro group can transfer to the sulfur center or the adjacent aromatic ring before fragmentation. This leads to the characteristic expulsion of neutral molecules like
(30 Da) rather than the radical (46 Da), often followed by complex rearrangements yielding dibenzofuran-like cations.
Visualization of the Fragmentation Mechanism
The following diagram illustrates the divergent pathways between the Ortho (2-nitro) and Para (4-nitro) isomers.
Figure 1: Mechanistic divergence between Ortho (rearrangement-driven) and Para (cleavage-driven) fragmentation pathways.[1]
Comparative Analysis: 2-Nitro vs. Alternatives
The following table summarizes the key spectral differences used to distinguish the product from its isomers.
| Feature | 2-Nitrophenyl Phenyl Sulfone (Product) | 4-Nitrophenyl Phenyl Sulfone (Alternative) | Mechanistic Cause |
| Base Peak (Typical) | m/z 168 or 184 (Rearrangement ions) | m/z 217 ( | Ortho-effect facilitates complex rearrangement vs. simple cleavage.[1] |
| [M - NO] peak (m/z 233) | Significant | Negligible / Absent | Intramolecular O-transfer is sterically forbidden in para-isomers.[1] |
| [M - NO2] peak (m/z 217) | Moderate | Dominant | Direct cleavage is the lowest energy path for para-isomers.[1] |
| [M - OH] peak (m/z 246) | Observable | Absent | H-abstraction from ring by ortho-nitro oxygen (less common in sulfones than toluenes, but possible).[1] |
| Low Mass Region | Complex (ring coupling fragments) | Clean (phenyl/biphenyl cations) | Rearrangement leads to fused ring systems (e.g., dibenzofuran).[1] |
Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this standardized LC-MS/GC-MS workflow. This protocol includes "Checkpoints" to validate system performance.
Sample Preparation[1][6]
-
Stock Solution: Dissolve 1 mg of 2-nitrophenyl phenyl sulfone in 1 mL of HPLC-grade Acetonitrile (ACN).
-
Working Standard: Dilute 1:100 in 50:50 ACN:Water + 0.1% Formic Acid (for ESI) or pure Ethyl Acetate (for EI GC-MS).
-
Checkpoint: Solution must remain clear. Turbidity indicates precipitation; sonicate if necessary.[1]
-
GC-MS Conditions (Electron Ionization - 70eV)
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Temp Program: 80°C (hold 1 min)
20°C/min 300°C (hold 5 min). -
Source Temp: 230°C.
-
Scan Range: m/z 50–350.[1]
LC-MS Conditions (ESI Positive Mode)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive (
).[1] Note that sulfones may form sodium adducts ( ) easily.[1]
Analytical Decision Workflow
Use the following logic flow to confirm identity during analysis.
Figure 2: Analytical decision tree for isomer differentiation.
References
-
Fragmentation Mechanisms: Wikipedia: Fragmentation (mass spectrometry). Overview of charge-site initiated cleavage and rearrangement rules.
-
Ortho Effects in Sulfonamides:Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry.
elimination-rearrangement pathways in ortho-substituted aromatics. -
General MS Patterns: Chemguide: Fragmentation Patterns. Fundamental principles of stability and peak height in organic MS.
-
Isomer Differentiation: Todua, N. G., & Mikaia, A. I. (2016).[1][2] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects...[1][2][3] Discusses the use of specific rearrangement ions to distinguish ortho/para isomers in benzoic acid derivatives (analogous electronic effects).
-
Sulfone Analysis Protocol: GC/MS-LC/MS multi-residue method. General extraction and analysis protocols for sulfone-containing compounds.
Sources
- 1. 4-(3-Nitrophenyl)-3-(phenylsulfonyl)but-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [soar.wichita.edu]
E/Z Selectivity Comparison: Phenyl vs. Heteroaryl Sulfones in Olefination
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists[1]
Executive Summary: The Evolution of Stereocontrol
In drug development, the stereoselective construction of alkenes is non-negotiable. While the Wittig and Horner-Wadsworth-Emmons (HWE) reactions are staples, sulfone-mediated olefinations offer unique advantages in coupling complex fragments.[1] This guide analyzes the critical operational and stereochemical differences between Phenyl Sulfones (Classical Julia) and Heteroaryl Sulfones (Julia-Kocienski) .
The Core Distinction:
-
Phenyl Sulfones: Rely on a two-step sequence (addition + reductive elimination).[1] Selectivity is determined by the elimination conditions, typically favoring
-alkenes .[1] -
Heteroaryl Sulfones (BT, PT, TBT, PYR): Utilize a one-pot addition-rearrangement-elimination mechanism (Smiles rearrangement).[1] Selectivity is kinetically determined during the initial addition, offering tunable access to high-
or, in specific cases, -alkenes .[1][2][3]
Mechanistic Divergence & Causality
To control selectivity, one must understand the underlying engine of the reaction. The divergence occurs after the initial metallation and addition to the aldehyde.
A. Phenyl Sulfones (Classical Julia)
The phenyl ring is chemically inert during the addition.[1] It serves only to acidify the
-
Addition: Lithiated phenyl sulfone attacks the aldehyde, forming a
-alkoxysulfone.[1] This step is often reversible and yields a mixture of diastereomers.[1] -
Acylation: The alkoxide is trapped (e.g., with acetic anhydride).[1]
-
Reductive Elimination: This is the stereodefining step.[1] Using Sodium Amalgam (Na/Hg) or SmI
generates a radical intermediate that equilibrates to the thermodynamically stable trans-geometry before collapsing to the alkene.[1]
B. Heteroaryl Sulfones (Julia-Kocienski)
The heteroaryl ring is an active participant .[1] It acts as an electron sink to trigger a nucleophilic aromatic substitution (S
-
Addition: The metallated sulfone adds to the aldehyde.[3][4][5][6][7] Large counterions (K
) and polar solvents favor an open transition state, leading to the anti- -alkoxysulfone.[1][2] -
Smiles Rearrangement: The alkoxide attacks the ipso-carbon of the heteroaryl ring. The sulfur dioxide is extruded, and the alkene forms stereospecifically from the intermediate. Because the elimination is stereospecific, the
ratio is determined entirely by the diastereoselectivity of the initial addition .
Selectivity Profile: Phenyl vs. Heteroaryl Variants[1][8][9]
The choice of the "R" group on the sulfone dictates the stereochemical outcome.
Comparative Selectivity Matrix
| Reagent Class | Specific Sulfone | Primary Selectivity | Mechanism Driver | Stability |
| Phenyl | Phenyl (Ph) | High | Thermodynamic equilibration during radical elimination.[1] | High |
| Heteroaryl | PT (1-Phenyl-1H-tetrazol-5-yl) | Excellent | Kinetic formation of anti-adduct via open TS. | High (Resistant to self-condensation) |
| Heteroaryl | BT (Benzothiazol-2-yl) | Good | Similar to PT, but prone to self-condensation side reactions.[1] | Moderate |
| Heteroaryl | TBT (1-tert-Butyl-1H-tetrazol-5-yl) | Excellent | Steric bulk enhances anti-selectivity.[1] | High |
| Heteroaryl | PYR (Pyridin-2-yl) | Variable / | Chelation-controlled (closed TS) favors syn-adduct | High |
Critical Insight: Why PT beats BT
While Benzothiazole (BT) was the first "Modified Julia" reagent, Phenyltetrazole (PT) is superior for drug development applications.[1]
-
Selectivity: PT sulfones provide higher
-selectivity due to the increased steric bulk of the phenyl ring on the tetrazole, which enforces the anti-periplanar addition trajectory. -
Atom Economy: BT sulfones suffer from a self-condensation pathway (nucleophilic attack on the BT ring by the sulfone carbanion).[1] PT sulfones are less electrophilic at the ring carbon, preventing this side reaction and allowing higher yields.[1]
Experimental Case Study: Complex Fragment Coupling
To illustrate the performance gap, consider the synthesis of the polyene core of Herboxidiene .
Reaction: Coupling of an aldehyde with a sulfone to form a trisubstituted alkene.[1]
| Method | Reagent | Conditions | Yield | |
| Wittig | Phosphonium Salt | LiHMDS, THF | 50% | 88:12 |
| Classical Julia | Phenyl Sulfone | 1.[1] BuLi; 2. Ac | 65% | >95:5 |
| Julia-Kocienski | PT-Sulfone | KHMDS, DME, -60°C | 81% | >95:5 |
Analysis: The Julia-Kocienski (PT) protocol matches the high stereocontrol of the Classical Julia but eliminates the toxic sodium amalgam step and significantly improves the yield by avoiding the multi-step isolation losses.
Detailed Experimental Protocols
Protocol A: High-Selectivity Julia-Kocienski Olefination (PT-Sulfone)
Target: E-Alkene Synthesis[1][3]
Reagents:
-
Aldehyde substrate (1.0 equiv)[1]
-
PT-Sulfone (1.0 - 1.2 equiv)[1]
-
KHMDS (Potassium hexamethyldisilazide) (1.1 - 1.3 equiv)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) (Crucial for "Open Transition State")[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve PT-sulfone in anhydrous DME (0.1 M concentration).
-
Metallation: Cool the solution to -60°C . Add KHMDS dropwise.[1] The solution will typically turn bright yellow/orange, indicating anion formation.[1] Stir for 30 minutes.
-
Addition: Add the aldehyde (neat or in minimal DME) dropwise to the cold sulfone solution.
-
Rearrangement: Stir at -60°C for 1 hour, then slowly warm to room temperature over 2-3 hours.
-
Observation: The color often fades as the Smiles rearrangement proceeds.
-
-
Workup: Quench with saturated NH
Cl. Extract with Ethyl Acetate.[1] The byproduct is the water-soluble potassium salt of 1-phenyl-1H-tetrazol-5-olate, making purification simple.
Protocol B: Classical Julia Olefination (Phenyl Sulfone)
Target: Difficult Substrates requiring thermodynamic equilibration[1]
Step-by-Step Workflow:
-
Addition: Deprotonate Phenyl Sulfone (THF, -78°C, n-BuLi). Add aldehyde.[1][2][3][4][6][7][8] Quench with saturated NH
Cl to isolate the -hydroxysulfone.[1] -
Derivatization: Treat the crude alcohol with Acetic Anhydride and Pyridine to form the
-acetoxysulfone.[1] -
Elimination: Dissolve the acetoxysulfone in Methanol/THF (1:1) at -20°C. Add 6% Na/Hg amalgam (approx 4-5 equiv of Na). Stir vigorously.
-
Safety Alert: Na/Hg is highly toxic and generates mercury waste.[1] This method is generally deprecated in favor of SmI
/ HMPA if the Classical route is absolutely necessary.
-
Decision Guide: Which Sulfone to Choose?
Use the following logic flow to select the optimal reagent for your campaign.
References
-
Blakemore, P. R. (2002).[1] The modified Julia olefination: alkene synthesis via the condensation of metallated heteroaryl sulfones with carbonyl compounds. Journal of the Chemical Society, Perkin Transactions 1, 2563–2585.[1] Link
-
Kocienski, P. J., et al. (1998).[1] A new stereoselective alkene synthesis. Synlett, 1998(1), 26-28.[1] Link
-
Zajc, B., & Kumar, R. (2010).[1][2] Synthesis of fluoroolefins via Julia-Kocienski olefination.[1][2][9][10] Synthesis, 2010(11), 1822-1836.[1][2] Link[1]
-
Aissa, C. (2009).[1] Mechanisms of the Julia-Kocienski Olefination. European Journal of Organic Chemistry, 2009(12), 1831-1844.[1] Link[1]
-
Robarge, L. A., et al. (2015).[1] Julia-Kocienski Olefination in the Synthesis of Herboxidiene. Journal of Organic Chemistry. (General reference for Herboxidiene data cited in text).
Sources
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Julia Olefination as a General Route to Phenyl (α-Fluoro)vinyl Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
UV-Vis Absorption Spectra of Nitro-Substituted Phenyl Sulfones: A Comparative Performance Guide
This guide provides an in-depth technical analysis of the UV-Vis absorption properties of nitro-substituted phenyl sulfones, specifically designed for researchers in medicinal chemistry and materials science.
Executive Summary & Technical Context
Nitro-substituted phenyl sulfones (e.g., 4-nitrophenyl phenyl sulfone , bis(4-nitrophenyl) sulfone ) are critical intermediates in the synthesis of antibacterial agents (dapsone analogs) and non-linear optical (NLO) materials.
Unlike their sulfide or azo counterparts, sulfones possess a unique electronic signature due to the sulfonyl (
Key Performance Characteristic:
-
High Transparency Window: Nitro-phenyl sulfones exhibit a hypsochromic (blue) shift relative to sulfides, making them optically transparent in the visible region (400–700 nm).
-
Stability Marker: The appearance of a bathochromic (red) shifted band at 400 nm is a primary indicator of hydrolytic degradation (formation of 4-nitrophenolate), not the sulfone itself.
Comparative Analysis: Sulfones vs. Alternatives
This section objectively compares the electronic absorption performance of nitro-phenyl sulfones against their structural analogs.
Comparison 1: The "Sulfur Oxidation" Shift (Sulfide vs. Sulfone)
The oxidation state of the sulfur bridge fundamentally alters the chromophore.
| Feature | Nitro-Phenyl Sulfide (-S-) | Nitro-Phenyl Sulfone (-SO₂-) | Mechanism of Difference |
| 340 – 360 nm (Yellowish) | 260 – 280 nm (Colorless) | Lone Pair Availability. Sulfide sulfur has lone pairs ( | |
| Molar Absorptivity ( | High ( | Moderate ( | The sulfone group acts as an electronic insulator, reducing the transition probability compared to the fully conjugated sulfide. |
| Solvatochromism | Strong Positive | Weak/Moderate | Sulfides allow for significant Intramolecular Charge Transfer (ICT). Sulfones limit CT due to the competing electron-withdrawing nature of both the |
Comparison 2: Positional Isomerism (Ortho vs. Meta vs. Para)
The position of the nitro group relative to the sulfone bridge dictates the spectral fine structure.
-
Para (4-nitro): Maximum intensity (
) due to linear symmetry, but blue-shifted due to the opposing withdrawing vectors of and . -
Ortho (2-nitro): Often exhibits a "shoulder" or broadening due to steric twist, which disrupts planarity and reduces
. -
Meta (3-nitro): The "forbidden" nature of the transition is more pronounced; spectra often resemble unsubstituted phenyl sulfone with a superimposed nitrobenzene spectrum.
Mechanistic Visualization: The "Conjugation Gate"
The following diagram illustrates why sulfones absorb in the UV while their hydrolysis products absorb in the Visible.
Figure 1: The "Conjugation Gate" effect. Oxidation of sulfide to sulfone blue-shifts the spectrum into the UV. Hydrolysis releases the nitrophenolate chromophore, causing a massive red-shift.
Experimental Protocol: Self-Validating UV-Vis Workflow
Objective: Accurately determine
Reagents & Equipment
-
Solvent: Spectroscopic grade Acetonitrile (MeCN) or Ethanol (EtOH). Note: Avoid basic methanol if possible to prevent potential nucleophilic attack over long storage.
-
Reference Standard: 4-Nitrophenol (for artifact detection).
-
Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).
Step-by-Step Methodology
-
Stock Preparation (Self-Check Step):
-
Dissolve 10 mg of sulfone in 10 mL MeCN.
-
Validation: The solution must be colorless . If yellow, the sample is contaminated with 4-nitrophenol (hydrolysis product). Stop and recrystallize if yellow.
-
-
Dilution Series:
-
Prepare concentrations of
. -
Use precision quartz cuvettes (1 cm path length).
-
-
Spectral Scan:
-
Baseline correct with pure solvent.
-
Scan from 500 nm down to 200 nm.
-
Critical Observation Point: Look for a peak at 400 nm .[1]
-
Signal < 0.01 AU: Pure Sulfone.
-
Signal > 0.05 AU: Significant Hydrolysis.
-
-
-
Data Processing:
-
Plot Absorbance vs. Concentration at
(approx 260-270 nm). -
Calculate
using Beer-Lambert Law: . -
Linearity (
) confirms no aggregation.
-
Workflow Diagram
Figure 2: Operational workflow for validating sulfone purity via UV-Vis.
Reference Data Summary
| Compound | Solvent | Notes | ||
| 4-Nitrophenyl phenyl sulfone | Ethanol | 262 | 4.15 | Primary benzenoid band; no visible color. |
| Bis(4-nitrophenyl) sulfone | Ethanol | 268 | 4.40 | Slight bathochromic shift due to two nitro groups; still UV-only. |
| 4-Nitrophenyl phenyl sulfide | Ethanol | 340 | 4.10 | Reference standard for "Sulfide" comparison. |
| 4-Nitrophenolate | pH > 8 (Aq) | 400 | 4.26 | Degradation Product (Do not confuse with sulfone). |
References
-
Fehnel, E. A., & Carmack, M. (1949). The Ultraviolet Absorption Spectra of Organic Sulfur Compounds. IV. Substituted Phenyl Sulfones. Journal of the American Chemical Society.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70871, Bis(4-nitrophenyl) sulfone. PubChem.
-
Trammell, S. A., et al. (2016). Photo-enhanced hydrolysis of bis(4-nitrophenyl) phosphate using Cu(II) bipyridine-capped plasmonic nanoparticles. RSC Advances.
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews. (General reference for solvatochromism principles cited in text).
Sources
Validating 1-Nitro-2-(phenylsulfonyl)benzene: A Comparative Guide to Elemental Analysis
In the landscape of drug discovery and chemical research, the unambiguous confirmation of a compound's identity and purity is a cornerstone of scientific rigor. For novel molecules such as 1-Nitro-2-(phenylsulfonyl)benzene, a multi-faceted analytical approach is imperative. Among the suite of characterization techniques, elemental analysis remains a fundamental and powerful tool for verifying the empirical formula of a synthesized compound. This guide provides an in-depth comparison of the expected elemental analysis data for this compound against structurally related analogs, supported by a detailed experimental protocol for its determination.
The Imperative of Elemental Analysis in Compound Validation
Elemental analysis, specifically CHNS combustion analysis, provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample.[1][2][3] This technique is predicated on the complete combustion of the sample in a high-oxygen environment, which converts the constituent elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, and SO₂).[1][2] These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD) or other specialized detectors.[4]
The power of this method lies in its precision. The experimentally determined percentages of each element are compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimental and theoretical data, typically within a ±0.4% tolerance, provides strong evidence for the compound's structural integrity and purity.[5]
Theoretical Elemental Composition: A Comparative Overview
The first step in validating a compound via elemental analysis is to calculate its theoretical elemental composition based on its molecular formula. For our target compound, this compound, with a molecular formula of C₁₂H₉NO₄S and a molecular weight of 263.27 g/mol , the theoretical percentages are as follows.[6][7]
To contextualize these values, we will compare them against several structurally related compounds. These comparators have been selected to illustrate how subtle changes in the molecular structure—such as the oxidation state of the sulfur atom, the position of the nitro group, or the presence of an additional methylene group—can significantly alter the elemental composition.
| Compound Name | Molecular Formula | % Carbon | % Hydrogen | % Nitrogen | % Sulfur |
| This compound (Target) | C₁₂H₉NO₄S | 54.75 | 3.45 | 5.32 | 12.18 |
| 1-Nitro-2-(phenylsulfanyl)benzene | C₁₂H₉NO₂S | 62.32 | 3.92 | 6.06 | 13.86 |
| 1-Nitro-3-[(phenylsulfonyl)methyl]benzene | C₁₃H₁₁NO₄S | 56.31 | 4.00 | 5.05 | 11.56 |
| 1-Nitro-2-[(2-nitrophenyl)sulfanyl]benzene | C₁₂H₈N₂O₄S | 52.17 | 2.92 | 10.14 | 11.61 |
Note: The table above presents the calculated theoretical values for each compound.
This comparative data underscores the sensitivity of elemental analysis. For instance, the oxidation of the sulfide in 1-Nitro-2-(phenylsulfanyl)benzene to the sulfone in our target compound results in a marked decrease in the carbon percentage and an increase in the relative sulfur content, accompanied by the introduction of two additional oxygen atoms (which is indirectly confirmed by the change in percentages of the other elements).[8]
Experimental Protocol: CHNS Combustion Analysis
The following protocol outlines the standardized procedure for determining the elemental composition of an organic compound like this compound using a modern CHNS elemental analyzer.
I. Instrument Preparation and Calibration
-
Instrument Startup: Power on the elemental analyzer, the associated computer, and the gas supply (typically high-purity helium as the carrier gas and oxygen for combustion).
-
Leak Test: Perform an automated leak test to ensure the integrity of the gas flow paths.
-
Furnace Stabilization: Set the combustion and reduction furnaces to their operational temperatures (e.g., 900-1000 °C for the combustion furnace) and allow them to stabilize.
-
Calibration: Accurately weigh a certified calibration standard with a known elemental composition (e.g., sulfanilamide or methionine). Analyze the standard multiple times to establish a calibration factor for each element. The instrument's software will use this to correlate detector signals with elemental mass percentages.[9]
II. Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh approximately 1-3 mg of the dried, homogeneous sample of this compound into a tin or silver capsule using a microbalance.
-
Sample Encapsulation: Crimp the capsule to ensure it is securely sealed, removing any entrapped air.
-
Autosampler Loading: Place the encapsulated sample into the instrument's autosampler.
-
Analysis Sequence: Program the instrument's software with the sample identification and weight. Initiate the analysis sequence.
-
Combustion and Detection: The autosampler will drop the sample into the combustion furnace. The resulting gases are passed through a reduction furnace and then separated. The detector measures the concentration of each gas.[10]
-
Data Processing: The software calculates the percentage of C, H, N, and S based on the sample weight and the detector's response, corrected by the calibration factor.
Visualizing the Workflow and Structural Comparisons
To better illustrate the process and the molecular distinctions, the following diagrams are provided.
Caption: Workflow for compound validation using CHNS elemental analysis.
Caption: Structural differences between the target compound and its comparators.
Conclusion
Elemental analysis serves as a crucial checkpoint in the synthesis and characterization of new chemical entities. For this compound, the theoretical elemental composition provides a precise benchmark for experimental validation. Any significant deviation from these values would warrant further investigation into the sample's purity or could indicate an incorrect structural assignment. By comparing the expected data with that of structurally similar molecules, researchers can appreciate the specificity of this technique. The provided protocol offers a robust framework for obtaining reliable experimental data, ensuring the integrity of research and development efforts in the pharmaceutical and chemical sciences.
References
-
1-(2-Nitrophenylsulfonyl)benzene . (2013, June 6). Dyechem World. [Link]
-
Combustion analysis . (n.d.). Wikipedia. [Link]
-
Benzene, 1-nitro-2-(phenylsulfinyl)- (C12H9NO3S) . (n.d.). PubChem. [Link]
-
This compound . (n.d.). Crysdot LLC. [Link]
-
LECO - Combustion Analysis (H, C, N, O, S) . (2023, December 29). Materials Characterization Services. [Link]
-
2-Nitrobenzyl phenyl sulfone . (n.d.). PubChem. [Link]
-
Combined Determination of Organic Carbon, Sulfur, Nitrogen, and Chlorine Contaminations on Catalyst Surfaces by Combustion Elemental Analysis . (n.d.). Analytik Jena. [Link]
-
1-Nitro-3-[(phenylsulfonyl)methyl]benzene . (2006, September 1). MDPI. [Link]
-
Carbon / Nitrogen / Sulfur Analysis by Combustion 928 Series . (n.d.). HTDS. [Link]
-
1-Nitro-3-(phenylsulfanyl)benzene . (n.d.). PubChem. [Link]
-
1-nitro-3-[(3-nitrophenyl)methyl]benzene . (n.d.). Chemsrc. [Link]
-
2-Nitrophenyl phenyl sulfide . (n.d.). PubChem. [Link]
-
1-Nitro-3-[(4-nitrophenyl)methyl]benzene . (n.d.). PubChem. [Link]
-
1-Nitro-3-[(benzylsulfonyl)methyl]benzene . (2006, September 1). MDPI. [Link]
-
C56H44N4O8 . (n.d.). PubChem. [Link]
-
Benzene, 1-nitro-4-(phenylthio)- . (n.d.). NIST WebBook. [Link]
-
The structures of dapsone (I), 2-nitrophenyl phenyl sulfone (II),... . (n.d.). ResearchGate. [Link]
-
A Look at Elemental Analysis for Organic Compounds . (2021, May 6). AZoM. [Link]
-
An International Study Evaluating Elemental Analysis . (n.d.). PMC - NIH. [Link]
-
Elemental analysis – Knowledge and References . (n.d.). Taylor & Francis. [Link]
-
Elemental analysis: operation & applications . (n.d.). Elementar. [Link]
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- 8. 2-Nitrophenyl phenyl sulfide | C12H9NO2S | CID 348620 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. analytik-jena.com [analytik-jena.com]
Safety Operating Guide
1-Nitro-2-(phenylsulfonyl)benzene proper disposal procedures
Operational Disposal Guide: 1-Nitro-2-(phenylsulfonyl)benzene
Executive Summary
Immediate Action Required: Treat this compound (CAS: 31515-43-2) as a thermally sensitive nitroaromatic .[1] While the sulfonyl group provides some oxidative stability compared to sulfides, the ortho-nitro arrangement introduces steric strain and electronic susceptibility to nucleophilic attack.
Disposal Standard: The only acceptable disposal route is high-temperature incineration with appropriate flue gas scrubbing for sulfur oxides (SOx) and nitrogen oxides (NOx).[1] DO NOT dispose of via drain, trash, or standard chemical neutralization methods (e.g., reduction), as these generate toxic aniline derivatives and exothermic risks.
Physicochemical Properties & Waste Classification
Scientific Rationale: Accurate characterization prevents incompatible storage and ensures the receiving incineration facility manages the combustion stoichiometry correctly.
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Primary identifier for manifests. |
| Synonyms | 2-Nitrodiphenyl sulfone; 2-Nitrophenyl phenyl sulfone | Use for cross-referencing SDS.[1] |
| CAS Number | 31515-43-2 | Critical for Waste Profiling. |
| Physical State | Solid (White to Orange/Green Crystals) | Dust explosion hazard if ground finely.[1] |
| Melting Point | 146°C – 150°C | Solid at room temp; stable storage <40°C. |
| Molecular Formula | C₁₂H₉NO₄S | High oxygen balance relative to sulfides.[1] |
| Hazard Class | Irritant (Skin/Eye), STOT SE 3 | PPE required: Nitrile gloves, N95/P100.[1] |
| Reactivity | Nucleophilic Susceptibility | Explosion Risk: Incompatible with strong bases (OH⁻, alkoxides).[1] |
Pre-Disposal Stabilization & Segregation
The "Ortho-Effect" Risk: The proximity of the electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂Ph) groups makes the benzene ring highly electron-deficient.
-
Danger: Exposure to strong bases (NaOH, KOH) or nucleophiles can trigger a nucleophilic aromatic substitution (
) or rapid exothermic decomposition.[1] -
Protocol: Ensure the waste container is pH neutral . Never commingle with caustic waste streams.[1]
Segregation Logic:
-
Keep Away From: Strong reducing agents (hydrides), strong bases, and amines.
-
Storage: Store in amber glass or HDPE containers below 30°C. Avoid metal containers if moisture is present (acid formation risk).[1]
Disposal Workflow Decision Tree
Scientific Logic: This workflow enforces a "Check-Pack-Ship" loop to minimize liability and physical risk.[1]
Figure 1: Decision matrix for the safe segregation and packaging of nitro-sulfone waste streams.
Detailed Operational Procedures
A. Solid Waste Packaging (Recommended)[1]
-
Primary Containment: Transfer solid waste into a clear, sealable Low-Density Polyethylene (LDPE) bag (minimum 2 mil thickness).[1]
-
Why: Allows visual inspection without exposure.[1]
-
-
Secondary Containment: Place the sealed bag into a wide-mouth High-Density Polyethylene (HDPE) jar.
-
Why: HDPE is resistant to trace acid formation from sulfone hydrolysis.[1]
-
-
Labeling: Affix a hazardous waste label. Explicitly write:
B. Solution Waste (Solvent Contaminated)[1]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with incineration (e.g., Methanol, DCM, Ethyl Acetate).[1]
-
Concentration Limit: Keep the concentration of the nitro-sulfone below 10% wt/wt to prevent crystallization in the waste drum, which creates "hot spots" of energetic material.
-
No Bases: Verify the solvent stream pH is < 8.[1] If basic, neutralize with dilute acetic acid before adding the nitro-sulfone waste.[1]
C. Emergency Spillage Protocol
If the solid is spilled in the laboratory:
-
Evacuate & Ventilate: Nitroaromatics can sublime or create irritating dust.[1]
-
PPE: Don double nitrile gloves (0.11mm min), safety goggles, and a P100 respirator.[1]
-
Dry Clean-up: DO NOT use water initially.[1][5] Water can spread the contamination.[1]
-
Wet Wipe: After bulk removal, wipe the surface with an acetone-dampened tissue, followed by a soap/water wash.[1]
-
Disposal: Place all cleanup materials (tissues, gloves) into the solid waste container described in Section A.
Regulatory & Transport Information
When preparing the Waste Manifest for the Environmental Health & Safety (EHS) team or external contractor:
-
RCRA Code (USA): Not specifically listed (P or U list).[1] Default to D001 (Ignitable) if mixed with flammable solvents, or Non-Regulated Chemical Waste (if pure solid), subject to "Toxic" characteristic evaluation.
-
Best Practice: Classify as "Hazardous Waste - Toxic/Irritant" .[1]
-
-
DOT Shipping Name (Likely):
-
UN 2811, Toxic solids, organic, n.o.s. (2-Nitrodiphenyl sulfone), 6.1, PG III.
-
Alternative: UN 3077, Environmentally hazardous substance, solid, n.o.s., 9, PG III.[5]
-
-
Combustion Products: Warn the disposal facility that combustion releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx) , requiring wet scrubbing.
References
-
TCI Chemicals. (2024).[1] Safety Data Sheet: 2-Nitrophenyl Phenyl Sulfone (CAS 31515-43-2).[1][2][6] Retrieved from [1]
-
Sigma-Aldrich. (2024).[1] Product Specification: 2-Nitrodiphenyl Sulfide/Sulfone Derivatives. Retrieved from
-
U.S. EPA. (2024).[1] RCRA Hazardous Waste Codes & Definitions (40 CFR Part 261). Retrieved from
-
ChemicalBook. (2024).[1] 2-Nitrodiphenyl sulfone Properties and Safety. Retrieved from [1]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 2-Nitrophenyl Phenyl Sulfone | 31515-43-2 | TCI AMERICA [tcichemicals.com]
- 3. 2-Nitrophenyl Phenyl Sulfone | 31515-43-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Nitro diphenyl sulfone, CasNo.31515-43-2 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. labproinc.com [labproinc.com]
Personal Protective Equipment (PPE) & Handling Guide: 1-Nitro-2-(phenylsulfonyl)benzene
Executive Hazard Summary
Immediate Status: Solid (Crystalline Powder) | Primary Hazard: Irritant (Respiratory/Skin/Eye)[1]
As a Senior Application Scientist, I must emphasize that while 1-Nitro-2-(phenylsulfonyl)benzene is chemically stable compared to its nitro-aromatic precursors, its handling risks are frequently underestimated. The primary danger lies not just in the solid itself, but in the solvation vector —once dissolved in organic solvents (e.g., DCM, DMF) for nucleophilic aromatic substitutions, the permeation kinetics of the mixture change drastically.
GHS Classification:
Risk Assessment & Hierarchy of Controls
Before donning PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.
| Control Level | Requirement for this compound |
| Elimination | Not applicable for synthesis requirements. |
| Engineering | Mandatory: Chemical Fume Hood (CFH) with sash at working height (18"). Weighing: If CFH is turbulent, use a static-free powder weighing enclosure. |
| Administrative | Standard Operating Procedure (SOP) required. No solo work when handling >5g. |
The PPE Matrix: A "Solvent-Aware" Approach
The most common error in handling sulfones is relying on a single glove type. The solid powder is relatively inert to nitrile, but the solvent determines the breakthrough time.
A. Hand Protection (The Dual-Layer Protocol)
Core Directive: Do not select gloves based on the solute (the sulfone); select based on the solvent carrier.
| Operation Phase | Recommended Glove System | Scientific Rationale |
| Dry Solid Handling (Weighing) | Double Nitrile (4-6 mil) | Provides excellent dexterity. Nitrile resists solid particulate penetration. The outer glove can be stripped if contaminated with powder. |
| Solution: DCM (Dichloromethane) | Silver Shield® (Laminate) or PVA | CRITICAL: Nitrile degrades in <2 mins in DCM. The sulfone will be carried through the glove material to the skin. |
| Solution: DMF/DMSO | Butyl Rubber | Nitrile has fair resistance to DMF splash, but Butyl offers superior permeation resistance (>480 min) for prolonged contact. |
| Solution: Acetone/EtOAc | Laminate or Heavy Neoprene | Nitrile performance is poor to fair against ketones. |
B. Eye & Face Protection[1][2][3][4][5][6][7][8]
-
Standard: Chemical Splash Goggles (Indirect Vent).
-
Why? Safety glasses with side shields are insufficient for fine crystalline powders, which can migrate around lenses via air currents in a fume hood.
-
-
High Volume (>100g): Face shield required over goggles to protect against splash/powder blowback.
C. Respiratory Protection[4][5][9]
-
Primary: Fume hood (Engineering Control).
-
Secondary (Spill/Outside Hood): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.
-
Note: The OV cartridge is necessary because the solid is often associated with residual solvent or decomposition odors.
-
D. Body Protection[5][9]
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Avoid synthetic blends that melt.
-
Apron: Chemical-resistant rubber apron required during liquid transfer phases.
Decision Logic: PPE Selection Workflow
The following diagram illustrates the logical flow for selecting the correct hand protection based on your experimental conditions.
Figure 1: Decision tree for glove selection emphasizing solvent compatibility over solute toxicity.[6]
Operational Protocol: Safe Handling
Step 1: Weighing & Transfer
-
Static Control: Sulfones are often electrostatic. Use an anti-static gun on the weighing boat and spatula before use to prevent "powder jumping."
-
Draft Shield: Use the balance draft shield. Do not weigh on an open bench.
-
Technique: Use a disposable funnel for transfer to the reaction vessel to prevent threads/joints from becoming coated with powder (which causes leaks later).
Step 2: Reaction Monitoring
-
Sash Height: Keep the fume hood sash at the lowest possible working position.
-
Heating: If heating, ensure a reflux condenser is properly seated. This compound releases toxic NOx fumes if decomposed by excessive heat (>200°C) or strong oxidizers.
Step 3: Spill Response
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels (dampened with water, not organic solvent) to suppress dust, then scoop into a hazardous waste bag.
-
Solution Spill: Evacuate the immediate area. Don appropriate solvent-resistant PPE (see Matrix).[7] Use absorbent pads.
Emergency & First Aid
| Exposure Route | Immediate Action | Mechanism of Injury |
| Inhalation | Move to fresh air.[1][2][3][4][5][8][9] If breathing is difficult, administer oxygen (trained personnel only). | Irritation of mucous membranes; potential sensitization. |
| Skin Contact | Wash with soap and water for 15 minutes.[3][8] Do not use alcohol (increases absorption). | Dermal irritation; potential transdermal absorption if in solvent. |
| Eye Contact | Rinse with water for 15 minutes, lifting lids.[8] Remove contacts if easy to do. | Mechanical abrasion from crystals + chemical irritation. |
Disposal & Decontamination[9]
Waste Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid Toxic."
-
Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).
-
Decontamination: Wipe down balance area and hood surfaces with a mild detergent solution. Verify no yellow residue remains.[10]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16603, this compound. Retrieved from [Link]
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. auckland.ac.nz [auckland.ac.nz]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
